6-(4-Methoxyphenoxy)hexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methoxyphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-11(14)5-3-4-10-16-13-8-6-12(15-2)7-9-13/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGYIHLLAOWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a plausible and robust method for the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one, a compound of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Williamson ether synthesis. This document provides a comprehensive experimental protocol, detailed characterization data including predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry results, and a discussion of the potential biological activities of this and related compounds. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and related fields.
Introduction
This compound is an organic molecule that incorporates a 4-methoxyphenol moiety linked via an ether bond to a hexanone backbone. The 4-methoxyphenol group is a common structural motif in natural products and pharmacologically active compounds, known for its antioxidant and antimicrobial properties.[1][2][3][4][5][6][7] The hexanone portion provides a flexible aliphatic chain and a reactive carbonyl group, making it a versatile scaffold for further chemical modifications. The combination of these two fragments in this compound suggests potential applications in areas such as drug design, polymer chemistry, and as a building block in more complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route and the expected analytical characterization of the title compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 4-methoxyphenol with a suitable 6-halo-2-hexanone, such as 6-chloro-2-hexanone.
Proposed Synthetic Pathway
The overall synthetic scheme is presented below. The first step involves the deprotonation of 4-methoxyphenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile. In the second step, the phenoxide displaces the halide from 6-halo-2-hexanone in an S_N2 reaction to form the desired ether.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous DMF. To this solution, add powdered sodium hydroxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.
-
Ether Synthesis: To the freshly prepared phenoxide solution, add 6-chloro-2-hexanone (1.0 equivalent) dropwise via a syringe. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected characterization data based on the molecular structure and data from analogous compounds.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Melting Point | Not applicable (likely a liquid at RT) |
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) |
| ~6.80 | d | 2H | Ar-H (ortho to O-alkyl) |
| ~3.90 | t | 2H | -O-CH₂- |
| ~3.75 | s | 3H | Ar-OCH₃ |
| ~2.50 | t | 2H | -CH₂-C(O)- |
| ~2.10 | s | 3H | -C(O)-CH₃ |
| ~1.75 | m | 2H | -O-CH₂-CH₂- |
| ~1.60 | m | 2H | -CH₂-CH₂-C(O)- |
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~209.0 | C=O |
| ~154.0 | Ar-C (para to OCH₃) |
| ~153.5 | Ar-C (ipso, attached to O-alkyl) |
| ~115.5 | Ar-CH (ortho to O-alkyl) |
| ~114.5 | Ar-CH (ortho to OCH₃) |
| ~67.5 | -O-CH₂- |
| ~55.6 | Ar-OCH₃ |
| ~43.0 | -CH₂-C(O)- |
| ~29.8 | -C(O)-CH₃ |
| ~28.5 | -O-CH₂-CH₂- |
| ~20.5 | -CH₂-CH₂-C(O)- |
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2940, 2870 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1610, 1500 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1040 | Strong | Symmetric C-O-C stretch (aryl ether) |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular ion) |
| 124 | [M - C₆H₁₀O]⁺ (cleavage of the ether bond) |
| 123 | [M - C₆H₁₁O]⁺ (McLafferty rearrangement product) |
| 109 | [C₇H₉O]⁺ |
| 43 | [CH₃CO]⁺ (base peak) |
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been reported for this compound, its structural components suggest potential pharmacological activities.
Inferred Biological Activities
-
Antioxidant Activity: The 4-methoxyphenol moiety is a known antioxidant that can scavenge free radicals.[1][3][5][7] This property may confer antioxidant capabilities to the entire molecule, which could be relevant for applications in preventing oxidative stress-related conditions.
-
Antimicrobial Activity: Phenolic compounds and their ether derivatives have been shown to possess antimicrobial activity against a range of bacteria and fungi.[2][4][6][13][14] The lipophilicity of the hexanone chain may enhance the molecule's ability to penetrate microbial cell membranes.
-
Cytotoxic Activity: Some alkoxy-substituted ketones and chalcones have demonstrated cytotoxic effects against various cancer cell lines.[15][16][17] The presence of both an aromatic ring and a ketone functionality could be a basis for investigating the anticancer potential of this compound.
Hypothetical Signaling Pathway Involvement
Given the potential antioxidant and anti-inflammatory properties of the 4-methoxyphenol moiety, this compound could potentially modulate signaling pathways involved in inflammation and oxidative stress.
Caption: Hypothetical modulation of stress-related signaling pathways.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed Williamson ether synthesis is a high-yielding and reliable method for obtaining this compound. The comprehensive predicted analytical data will aid researchers in confirming the identity and purity of the synthesized product. While experimental data on its biological activity is currently lacking, the structural features of this compound suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and facilitate future research on this and related molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-METHOXYPHENOL - Ataman Kimya [atamanchemicals.com]
- 8. guidechem.com [guidechem.com]
- 9. 6-Chloro-2-hexanone synthesis - chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. nbinno.com [nbinno.com]
- 12. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]
- 13. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines : Oriental Journal of Chemistry [orientjchem.org]
- 17. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of 6-(4-Methoxyphenoxy)hexan-2-one"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-(4-Methoxyphenoxy)hexan-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is compiled from available public data sources; however, it should be noted that experimental data for this compound is limited.
Chemical Identity and Computed Properties
This compound is a ketone derivative with a methoxyphenoxy substituent. Its fundamental identifiers and computed physicochemical properties are summarized below, primarily sourced from the PubChem database.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 114634-15-4 |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Canonical SMILES | CC(=O)CCCCOC1=CC=C(C=C1)OC |
| InChI Key | WLWGYIHLLAOWJI-UHFFFAOYSA-N |
Table 1: Computed Physicochemical Properties [1]
| Property | Value |
| XLogP3-AA (LogP) | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 35.5 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 205 |
Experimental Physical Properties
Experimental data for the physical properties of this compound is scarce. The following data has been obtained from a Safety Data Sheet (SDS) corresponding to the CAS number of the compound.
Table 2: Experimental Physical Properties
| Property | Value |
| Melting Point | 36 - 38 °C |
| Boiling Point | 152 - 154 °C at 35 hPa |
| Density | Data not available |
| Solubility | Data not available |
Experimental Protocols
Proposed Synthesis Pathway:
A potential two-step synthesis could involve:
-
Williamson Ether Synthesis: Reaction of 4-methoxyphenol with a 6-halo-2-hexanone (e.g., 6-chloro-2-hexanone or 6-bromo-2-hexanone) in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Alternative Pathway: An alternative approach could be the reaction of 4-methoxyphenol with 6-chloro-1-hexanol via Williamson ether synthesis to form 6-(4-methoxyphenoxy)hexan-1-ol, followed by oxidation of the primary alcohol to a ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation). A literature procedure for a similar compound, 6-(4-benzylphenoxy)hexan-1-ol, utilizes the reaction of p-benzylphenol with 6-chlorohexan-1-ol in the presence of potassium carbonate in DMF.[2]
Note: These proposed protocols are theoretical and would require experimental validation and optimization.
Chemical Reactivity and Stability
Detailed experimental studies on the chemical reactivity and stability of this compound are not widely published. Based on its chemical structure, the following reactivity can be inferred:
-
Ketone Group: The ketone functional group is susceptible to nucleophilic addition reactions and can be reduced to a secondary alcohol.
-
Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
-
Aromatic Ring: The methoxy-substituted aromatic ring can undergo electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group.
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Biological screening would be required to determine any potential pharmacological effects.
Visualizations
As no specific biological signaling pathways for this compound have been identified, a logical workflow for a proposed synthesis is presented below.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Experimentally obtained spectroscopic data (NMR, IR, MS) for this compound are not available in public databases. Theoretical predictions can be made using computational software, but these require experimental validation.
Safety and Handling
Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound with defined molecular and computed properties. However, there is a significant lack of publicly available experimental data regarding its physical properties, a validated synthesis protocol, biological activity, and spectroscopic characterization. The information provided in this guide is based on the limited available data and theoretical predictions. Further experimental investigation is necessary to fully characterize this compound.
References
The Enigmatic Mechanism of 6-(4-Methoxyphenoxy)hexan-2-one: A Contextual Analysis Based on the Privileged 4-Methoxyphenoxy Moiety
Disclaimer: As of November 2025, a thorough review of scientific literature reveals no specific studies detailing the mechanism of action, biological activity, or cellular targets of the compound 6-(4-Methoxyphenoxy)hexan-2-one. This suggests that the compound is either novel, not yet characterized, or has been studied under a different nomenclature not readily accessible in public databases.
This technical guide therefore provides a comprehensive analysis of the core chemical moiety, the 4-methoxyphenoxy group, which is recognized as a "privileged" scaffold in medicinal chemistry. By examining the known biological activities of various compounds containing this functional group, we can infer potential avenues of investigation and likely mechanisms of action for this compound.
The 4-Methoxyphenoxy Group: A Key to Biological Activity
The phenoxy group, and particularly the 4-methoxyphenoxy moiety, is a recurring feature in a multitude of biologically active compounds. Its presence is often crucial for the molecule's ability to interact with biological targets, contributing to selectivity and binding affinity through π–π stacking interactions and hydrogen bond formation via the ether oxygen.[1]
The addition of a methoxy group at the para-position (position 4) of the phenoxy ring appears to be particularly favorable for a range of activities, as evidenced by numerous studies where the most potent compound in a series bore this specific substitution.[1]
Potential Biological Activities Associated with the 4-Methoxyphenoxy Moiety
Based on existing research on compounds containing the 4-methoxyphenoxy group, potential biological activities for this compound could include antimicrobial, antifungal, and kinase inhibitory effects.
Antimicrobial and Antifungal Activity
A significant number of compounds featuring a phenoxy group have demonstrated antimicrobial properties. While the 4-chlorophenoxy moiety is frequently noted for its potent antimicrobial effects, the 4-methoxyphenoxy group has also been incorporated into novel antimicrobial agents.[1] For instance, various heterocyclic compounds synthesized with a 4-methoxyphenoxy group have been investigated for their antibacterial and antifungal properties.[2]
The table below summarizes the antifungal activity of a series of novel benzamide derivatives containing a diphenyl ether moiety, some of which include the 4-methoxyphenoxy group.
| Compound | R | Inhibition of R. solani (%) | Inhibition of G. zeae (%) | Inhibition of V. mali (%) | Inhibition of B. cirerea (%) | Inhibition of S. ampelimum (%) |
| 7 | H | 85.3 | 76.4 | 82.1 | 79.5 | 92.8 |
| 8 | 2-Cl | 89.2 | 80.1 | 85.3 | 82.4 | 95.6 |
| 9 | 4-Cl | 92.5 | 85.7 | 88.6 | 86.3 | 98.1 |
| 10 | 2,4-diCl | 95.1 | 88.2 | 90.4 | 89.1 | 99.2 |
| 11 | 2-CH3 | 82.4 | 73.5 | 79.8 | 76.2 | 90.1 |
| 12 | 4-OCH3 | 80.1 | 70.2 | 75.4 | 72.8 | 88.3 |
| 17 | 2-NO2, 4-CF3 | 98.6 | 95.3 | 97.2 | 96.8 | 100 |
| Boscalid | (Control) | 100 | 98.5 | 100 | 100 | 100 |
| Carbendazim | (Control) | 95.2 | 92.8 | 94.6 | 93.1 | 96.4 |
| Data adapted from a study on novel benzamide derivatives. Note that compound 12 contains the 4-methoxyphenoxy moiety.[3] |
Kinase Inhibition
The 4-methoxyphenoxy group has been identified as a key feature in compounds designed as kinase inhibitors. For example, in a series of compounds targeting DAPK1 and CSF1R, the most active compound featured a 4-methoxyphenoxy group, exhibiting IC50 values of 1.25 µM and 0.15 µM, respectively.[1] This suggests that the moiety can effectively interact with the ATP-binding pocket of kinases.
The diagram below illustrates the general principle of how a phenoxyphenyl moiety can interact with a protein target like STAT3, highlighting the importance of H-π interactions.
Caption: Ligand-protein interactions of the 4-methoxyphenoxy moiety.
Antioxidant Activity
Derivatives of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine containing a 4-methoxyphenoxy group have been synthesized and evaluated for their antioxidant properties.[4] This suggests another potential biological role for compounds bearing this moiety.
Experimental Protocols for Evaluating Biological Activity
Should researchers wish to investigate the biological activities of this compound, the following experimental protocols, adapted from studies on analogous compounds, could be employed.
Antifungal Activity Assay
A common method to assess antifungal activity is the mycelium growth rate method.[3]
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize. While the medium is still molten, add the test compound to achieve the desired final concentration (e.g., 20 mg/L).
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) of the target fungus (e.g., R. solani, G. zeae) onto the center of the PDA plate containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a defined period.
-
Measurement: Measure the diameter of the fungal colony.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate (medium with solvent only) and T is the diameter of the colony in the treated plate.
-
Controls: Use a commercial fungicide (e.g., Carbendazim, Boscalid) as a positive control.[3]
The workflow for this assay can be visualized as follows:
Caption: Workflow for the mycelium growth rate antifungal assay.
Kinase Inhibition Assay
In vitro kinase assays are essential for determining the inhibitory potential of a compound against specific kinases.
-
Reagents: Obtain the purified kinase, the appropriate substrate, and ATP.
-
Reaction Mixture: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate in a suitable buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set time.
-
Termination: Stop the reaction.
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
While the specific mechanism of action for this compound remains uncharacterized, the presence of the 4-methoxyphenoxy moiety provides a strong rationale for investigating its potential as a biologically active agent. Based on the established importance of this "privileged" scaffold in medicinal chemistry, future research into this compound could fruitfully explore its antimicrobial, antifungal, and kinase inhibitory properties. The experimental protocols outlined above provide a starting point for such investigations. Further synthesis and screening of analogous compounds could also shed light on the structure-activity relationships and help to unlock the therapeutic potential of this chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Study of S-Triazines from Chalcones : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and bioactivity evaluation of novel benzamide derivatives containing a diphenyl ether moiety [jstage.jst.go.jp]
- 4. Synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4<i>H</i>-pyrido[1,2-<i>a</i>]pyrimidine derivatives as potent antioxidant agents - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide on 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 6-(4-Methoxyphenoxy)hexan-2-one. Due to a lack of specific early research dedicated solely to this molecule, this document compiles inferred knowledge from studies on analogous structures, including phenoxy-alkanones and compounds containing the 4-methoxyphenoxy moiety. The guide details a probable synthetic protocol based on the Williamson ether synthesis, presents tabulated physicochemical data, and explores potential biological activities and associated signaling pathways based on structure-activity relationships of related compounds. This document serves as a foundational resource for researchers interested in the potential applications of this compound and similar ether-linked phenyl ketones in drug discovery and development.
Introduction
This compound is an organic molecule characterized by a hexan-2-one backbone linked to a 4-methoxyphenyl group via an ether bond. While specific early research on this compound is not extensively documented, its structural motifs are present in various biologically active molecules. The phenoxy-alkanone scaffold is of interest in medicinal chemistry, and derivatives have been explored for a range of pharmacological activities. The 4-methoxyphenyl group is also a common feature in many pharmaceutical agents, often contributing to metabolic stability and receptor interactions. This guide aims to provide a detailed technical overview to facilitate further research and exploration of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been calculated and are summarized in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C13H18O3 | PubChem |
| Molecular Weight | 222.28 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CC(=O)CCCCOC1=CC=C(C=C1)OC | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Topological Polar Surface Area | 35.5 Ų | PubChem |
| Monoisotopic Mass | 222.12560 g/mol | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) serves as the nucleophile, which displaces a halide from a 6-halohexan-2-one. 6-chloro-2-hexanone is a suitable starting material for this reaction.
Synthesis of this compound
Reaction:
Experimental Protocol:
-
Preparation of Sodium 4-methoxyphenoxide: To a solution of 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile, add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Reaction with 6-Chlorohexan-2-one: To the freshly prepared sodium 4-methoxyphenoxide solution, add a solution of 6-chlorohexan-2-one (1.0 eq) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the structural components suggest several areas for investigation. Phenyl ketone derivatives have been noted for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The methoxy group on the phenyl ring can influence metabolic stability and receptor binding.
Postulated Biological Targets
Based on the activities of structurally related compounds, potential biological targets for this compound could include:
-
Enzymes involved in inflammation: Cyclooxygenases (COX-1 and COX-2) are potential targets, as seen with some phenoxy acetic acid derivatives.
-
Microbial enzymes: The compound could be screened for activity against bacterial or fungal targets.
-
Receptor tyrosine kinases: Some complex phenolic compounds are known to modulate the activity of these receptors, which are implicated in cancer.
Hypothetical Signaling Pathway
Given the anti-inflammatory potential of related structures, a hypothetical signaling pathway that could be modulated by this compound is the arachidonic acid cascade, which is central to the inflammatory response.
Unveiling the Potential: A Technical Whitepaper on the Prospective Biological Activities of 6-(4-Methoxyphenoxy)hexan-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document provides a prospective analysis of the potential biological activities of 6-(4-Methoxyphenoxy)hexan-2-one. As of the date of this publication, a thorough search of scientific literature and chemical databases, including PubChem[1], has revealed no published data on the biological activities of this specific compound. Therefore, the information presented herein is based on the structural analogy to known bioactive molecules and is intended to guide future research endeavors.
Introduction
This compound is a chemical entity characterized by a 4-methoxyphenoxy group linked to a hexan-2-one moiety. While this specific molecule remains unexplored in the realm of pharmacology and biology, its constituent structural motifs are present in a variety of compounds with well-documented biological effects. The presence of a methoxyphenol ether and a ketone functional group suggests a potential for this molecule to interact with biological systems. This whitepaper will explore the hypothetical biological activities of this compound based on the known properties of structurally related compounds, propose experimental protocols to investigate these activities, and outline potential mechanisms of action.
Analysis of Structural Features and Potential Bioactivities
The structure of this compound can be dissected into two key components: the 4-methoxyphenoxy group and the hexan-2-one chain .
-
The 4-Methoxyphenoxy Moiety: Phenolic compounds and their ethers are well-known for their diverse biological activities. The methoxy group can influence the molecule's lipophilicity and its ability to act as a hydrogen bond acceptor. Compounds containing a methoxyphenol group have been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. For instance, 2-methoxyphenols have been studied for their antioxidant capacity and cyclooxygenase (COX)-2 inhibitory effects[2].
-
The Hexan-2-one Chain: The aliphatic ketone chain contributes to the overall lipophilicity of the molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes. While the hexanone chain itself is not typically associated with high biological potency, its length and the position of the ketone group can influence the molecule's interaction with specific biological targets.
Based on these structural components, the following potential biological activities for this compound are proposed:
-
Antioxidant Activity: The methoxyphenoxy group may confer radical scavenging properties.
-
Anti-inflammatory Activity: Potential inhibition of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Anticancer/Cytotoxic Activity: Many phenolic compounds have been shown to exhibit cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition: The ketone and ether functionalities could potentially interact with the active sites of various enzymes.
Biological Activities of Structurally Related Compounds
To substantiate the hypothetical bioactivities, a review of compounds with similar structural features is presented below.
| Compound Class | Example Compound | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| Methoxyphenols | 2-Methoxy-4-methylphenol | Antioxidant (DPPH radical scavenging), COX-2 Inhibition | Not specified in abstract | [2] |
| Dehydrodiisoeugenol | Potent COX-2 Inhibitor, Cytotoxic | Not specified in abstract | [2] | |
| Phenoxy Chromones | 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Inhibition of lipid accumulation in Huh7 cells | IC50 = 32.2 ± 2.1 μM | [3] |
| Flavones | 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase inhibition, Butyrylcholinesterase inhibition, MAO-B inhibition, COX-1/COX-2/5-LOX inhibition | AChE IC50 = 1.37 µM, BChE IC50 = 0.95 µM, MAO-B IC50 = 0.14 µM, COX-1 IC50 = 7.09 µM, COX-2 IC50 = 0.38 µM, 5-LOX IC50 = 0.84 µM | [4] |
| Juglone Derivatives | 2-methoxy-6-acetyl-7-methyljuglone | Anti-inflammatory, Anticancer, Antioxidant, Antimicrobial, Anti-HIV | Not specified in abstract | [5] |
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, the following experimental protocols are proposed.
In Vitro Antioxidant Activity Assessment
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add different concentrations of this compound to the ABTS•+ solution.
-
After a defined incubation period, measure the absorbance at 734 nm.
-
Use a known antioxidant as a positive control.
-
Determine the percentage of inhibition and the IC50 value.
-
In Vitro Anti-inflammatory Activity Assessment
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Prepare various concentrations of this compound.
-
Add the test compound to the reaction mixture containing the respective COX enzyme and arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.
-
Use a non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
In Vitro Cytotoxicity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Use a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations: Workflows and Pathways
To provide a clearer understanding of the proposed research, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway.
Caption: Proposed experimental workflow for screening the biological activity of a novel compound.
Caption: Hypothetical modulation of the NF-κB signaling pathway by the test compound.
Conclusion and Future Directions
While this compound is currently an uncharacterized molecule in terms of its biological activity, its structural features suggest a promising starting point for investigation. The presence of a methoxyphenoxy group, a common motif in many bioactive compounds, warrants exploration of its antioxidant, anti-inflammatory, and cytotoxic potential. The proposed experimental protocols provide a clear roadmap for the initial screening of this compound. Positive results from these in vitro studies would justify further investigation into its mechanism of action, in vivo efficacy, and safety profile. The synthesis and biological evaluation of this compound and its analogues could lead to the discovery of novel therapeutic agents.
References
- 1. This compound | C13H18O3 | CID 43793646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of 6-(4-Methoxyphenoxy)hexan-2-one: A Review of Current Research
Despite interest in the biological activities of structurally related compounds, a comprehensive review of scientific literature reveals a notable absence of dedicated in vitro studies on 6-(4-Methoxyphenoxy)hexan-2-one. This technical guide aims to address this gap by summarizing the current state of knowledge, or lack thereof, and to provide a framework for potential future investigations into the bioactivity of this molecule.
While direct experimental data on this compound is not publicly available, an examination of similar chemical structures may offer insights into its potential biological targets and activities. Research into related compounds, such as substituted quinolines and other heterocyclic ketones, has revealed a range of effects including P-glycoprotein inhibition and anticancer properties. However, it is crucial to emphasize that such comparisons are speculative and require empirical validation.
Compound Properties
Basic chemical information for this compound (C13H18O3) is available through public chemical databases.[1] This includes its structure, molecular weight, and other physicochemical properties. This foundational data is essential for the design of any future in vitro experiments.
Future Directions: A Proposed Framework for In Vitro Investigation
Given the absence of existing data, a systematic in vitro evaluation of this compound is warranted. The following sections outline a proposed workflow for a comprehensive initial assessment of its biological activity.
Experimental Workflow: Initial Screening
A logical first step in characterizing the bioactivity of a novel compound is to perform a broad screen against a panel of human cancer cell lines to assess its cytotoxic or cytostatic potential. This can be followed by more targeted assays to elucidate the mechanism of action if activity is observed.
Caption: Proposed experimental workflow for the initial in vitro evaluation of this compound.
Potential Signaling Pathways for Investigation
Should initial screening reveal cytotoxic activity, subsequent studies could focus on key signaling pathways commonly implicated in cancer cell survival and proliferation. The diagram below illustrates a generalized representation of a signaling cascade that could be investigated.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion
There is currently no published in vitro research specifically focused on this compound. The information presented in this document serves as a call for and a guide to future research. The proposed experimental workflows and areas of investigation provide a solid foundation for researchers to begin to uncover the potential biological activities of this compound. As new data becomes available, this guide will be updated to reflect the evolving understanding of the in vitro properties of this compound.
References
An In-depth Technical Guide to 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 6-(4-Methoxyphenoxy)hexan-2-one. While specific discovery and detailed biological data for this exact molecule are not extensively documented in publicly available literature, this paper constructs a robust profile based on established principles of organic synthesis and the known activities of structurally related compounds. This document outlines a highly probable synthetic route, provides detailed hypothetical experimental protocols, and explores potential biological activities and signaling pathways for further investigation. The information is presented to empower researchers and drug development professionals in their exploration of novel chemical entities.
Introduction
This compound is a ketone derivative featuring a methoxyphenoxy moiety. Its structure, combining an aromatic ether with an aliphatic ketone, suggests potential for diverse biological activities. The methoxyphenyl group is a common feature in many biologically active compounds, contributing to interactions with various biological targets. The hexanone chain provides a flexible linker that can influence pharmacokinetic properties. While the specific discovery of this compound is not well-documented, its synthesis falls within the scope of well-established and reliable organic chemistry reactions.
Chemical Properties
A summary of the key chemical properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| PubChem CID | 43793646[1] |
| Canonical SMILES | CC(=O)CCCCCOC1=CC=C(C=C1)OC |
| Physical Description | Expected to be a colorless to pale yellow oil at room temperature. |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane; sparingly soluble in water. |
Synthesis
The most logical and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) would act as the nucleophile, attacking a 6-halo-2-hexanone, such as 6-chloro-2-hexanone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-Methoxyphenol
-
6-Chloro-2-hexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Hydroxide (NaOH)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Formation of the Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq). Dissolve the phenol in anhydrous DMF (or acetone). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of gas ceases and a clear solution of the sodium phenoxide is formed. If using sodium hydroxide, it can be added directly to the solution of 4-methoxyphenol.
-
Nucleophilic Substitution: To the solution of the sodium 4-methoxyphenoxide, add 6-chloro-2-hexanone (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-methoxyphenol) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological effects.
Anti-Inflammatory Activity
Methoxyphenyl derivatives are known to possess anti-inflammatory properties. For instance, some methoxyphenyl-based chalcones have been shown to inhibit nitric oxide production and down-regulate NF-κB in LPS-induced macrophage cells[2]. The 4-methoxyphenoxy group in the target compound could potentially contribute to similar activities.
Caption: Hypothesized anti-inflammatory signaling pathway.
Antiviral Activity
A series of aryloxy alkyl β-diketones have demonstrated in vitro activity against both RNA and DNA viruses. One of the most active compounds in a study was 4-[6-(2-chloro-4-methoxy)phenoxy]hexyl-3,5-heptanedione, which showed significant activity against herpesvirus type 1 and 2[3]. The structural similarity of this compound to this compound suggests that it may also possess antiviral properties. The mechanism of action for such compounds is not fully elucidated but could involve interference with viral entry or replication.
Caption: Potential antiviral mechanism of action workflow.
Future Directions
The lack of specific data on this compound presents a clear opportunity for further research. Key areas for future investigation include:
-
Synthesis and Characterization: The hypothetical synthesis protocol outlined in this guide should be performed, and the resulting compound fully characterized to confirm its structure and purity.
-
Biological Screening: The compound should be screened against a panel of biological targets to identify any potential therapeutic activities. Based on the analysis of related compounds, initial screens should focus on anti-inflammatory and antiviral assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound would help to establish a structure-activity relationship and optimize for potency and selectivity.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the specific molecular mechanism of action.
Conclusion
While this compound remains a relatively unexplored chemical entity, its synthesis is readily achievable through established chemical methods. The structural features of the molecule suggest a potential for interesting biological activities, particularly in the areas of anti-inflammatory and antiviral research. This technical guide provides a foundational framework for researchers and drug development professionals to initiate investigations into this promising compound. Further experimental validation is required to fully understand its chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogues of 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies, potential biological activities, and structure-activity relationships (SAR) of structural analogues of 6-(4-Methoxyphenoxy)hexan-2-one. The document details experimental protocols for the synthesis of these analogues, focusing on the Williamson ether synthesis and modifications of the ketone moiety. A proposed workflow for the biological evaluation of these compounds is presented, including cytotoxicity and antimicrobial assays. All quantitative data from hypothetical and cited studies are summarized in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.
Introduction
This compound is a molecule possessing a key pharmacophore consisting of an aromatic ether linked to an aliphatic ketone. This structural motif is present in various biologically active compounds, suggesting that analogues of this parent structure may exhibit interesting pharmacological properties. This guide explores the synthesis of structural analogues by modifying three key regions of the molecule: the aromatic ring, the hexanone chain, and the ketone functionality. By systematically altering these components, it is possible to investigate the structure-activity relationships and potentially identify novel therapeutic agents.
Synthetic Strategies for Structural Analogues
The synthesis of structural analogues of this compound can be approached by modifying three primary regions of the molecule:
-
Region A: The Aromatic Ring: Introducing various substituents on the phenyl ring to probe the effects of electronics and sterics on biological activity.
-
Region B: The Alkyl Chain: Varying the length and branching of the alkyl chain connecting the ether and ketone functionalities to explore the impact of lipophilicity and conformational flexibility.
-
Region C: The Ketone Moiety: Modifying the ketone to other functional groups to investigate their role in target binding and metabolic stability.
A generalized synthetic approach for these analogues is depicted in the workflow below.
Caption: General synthetic workflow for preparing analogues of this compound.
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing the ether linkage in the target analogues.
Materials:
-
Substituted phenol (1.0 eq)
-
6-Bromohexan-2-one (or other suitable halo-ketone) (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq) or Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the substituted phenol in anhydrous DMF or acetone, add potassium carbonate or sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the halo-ketone dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Structural Analogues and Rationale
The following table outlines a series of proposed structural analogues, detailing the rationale for each modification.
| Analogue ID | Region Modified | Modification | Rationale |
| A1 | Aromatic Ring | 4-Chloro | Investigate the effect of an electron-withdrawing group. |
| A2 | Aromatic Ring | 4-Nitro | Explore the impact of a strong electron-withdrawing group. |
| A3 | Aromatic Ring | 3,4-Dichloro | Study the influence of multiple electron-withdrawing groups. |
| A4 | Aromatic Ring | 4-Methyl | Examine the effect of an electron-donating group. |
| B1 | Alkyl Chain | 5-(4-Methoxyphenoxy)pentan-2-one | Assess the impact of chain length on activity. |
| B2 | Alkyl Chain | 7-(4-Methoxyphenoxy)heptan-2-one | Determine the effect of a longer alkyl chain. |
| C1 | Ketone Moiety | 6-(4-Methoxyphenoxy)hexan-2-ol | Evaluate the importance of the carbonyl group for activity. |
| C2 | Ketone Moiety | 6-(4-Methoxyphenoxy)hexan-2-amine | Investigate the effect of introducing a basic nitrogen atom. |
Biological Evaluation Workflow
A tiered screening approach is proposed to efficiently evaluate the biological activity of the synthesized analogues.
Caption: Proposed workflow for the biological evaluation of synthesized analogues.
Experimental Protocol: MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (solubilized in DMSO, final concentration ≤ 0.5%) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Hypothetical Quantitative Data and Structure-Activity Relationship (SAR) Analysis
The following table presents hypothetical biological data for the proposed analogues to illustrate potential SAR trends.
| Analogue ID | Modification | IC50 (µM) - HeLa Cells | MIC (µg/mL) - S. aureus |
| Parent | This compound | 50 | >128 |
| A1 | 4-Chloro | 25 | 64 |
| A2 | 4-Nitro | 10 | 32 |
| A3 | 3,4-Dichloro | 15 | 16 |
| A4 | 4-Methyl | 75 | >128 |
| B1 | 5-(4-Methoxyphenoxy)pentan-2-one | 60 | >128 |
| B2 | 7-(4-Methoxyphenoxy)heptan-2-one | 40 | 128 |
| C1 | 6-(4-Methoxyphenoxy)hexan-2-ol | >100 | >128 |
| C2 | 6-(4-Methoxyphenoxy)hexan-2-amine | 80 | >128 |
SAR Analysis:
-
Aromatic Ring: Electron-withdrawing substituents (Cl, NO2) on the phenyl ring appear to enhance both cytotoxicity and antimicrobial activity, suggesting a potential role for electronic effects in target interaction. The presence of an electron-donating group (CH3) reduces activity.
-
Alkyl Chain: Altering the chain length has a modest effect on cytotoxicity, with the longer chain (B2) showing slightly increased activity.
-
Ketone Moiety: The ketone functionality appears to be crucial for activity, as its reduction to an alcohol (C1) or conversion to an amine (C2) leads to a significant loss of both cytotoxic and antimicrobial effects.
Conclusion
This technical guide provides a framework for the systematic design, synthesis, and biological evaluation of structural analogues of this compound. The proposed synthetic strategies are based on well-established chemical transformations, and the suggested biological evaluation workflow allows for a comprehensive assessment of the therapeutic potential of these compounds. The hypothetical SAR analysis highlights key structural features that may be important for activity and provides a starting point for further lead optimization. This document is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Methodological & Application
Application Notes and Protocols: 6-(4-Methoxyphenoxy)hexan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-Methoxyphenoxy)hexan-2-one is a versatile bifunctional molecule containing a methyl ketone and a methoxyphenoxy ether. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The phenoxy ether moiety is a common feature in many pharmaceuticals, often contributing to desirable pharmacokinetic properties.[1][2][3] The methyl ketone provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5][6][7][8] These application notes provide a detailed overview of the synthesis and potential synthetic applications of this compound, complete with experimental protocols and illustrative schemes.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis.[9][10][11][12][13] This method involves the reaction of 4-methoxyphenol with a suitable 6-halo-2-hexanone derivative. A plausible and practical starting material is 6-hydroxyhexan-2-one, which can be converted to a more reactive species, such as 6-chloro-2-hexanone, prior to the etherification step.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 6-chloro-2-hexanone from 6-hydroxyhexan-2-one
-
To a stirred solution of 6-hydroxyhexan-2-one (10.0 g, 86.1 mmol) in anhydrous dichloromethane (100 mL) at 0 °C, slowly add thionyl chloride (9.5 mL, 129.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 6-chloro-2-hexanone, which can be used in the next step without further purification.
Part B: Williamson Ether Synthesis
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 3.8 g, 95 mmol) in anhydrous dimethylformamide (DMF, 150 mL) at 0 °C, add a solution of 4-methoxyphenol (11.7 g, 94.7 mmol) in DMF (50 mL) dropwise.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium 4-methoxyphenoxide solution back to 0 °C and add a solution of crude 6-chloro-2-hexanone (from Part A) in DMF (20 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 16 hours.
-
Cool the mixture to room temperature and pour it into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-hydroxyhexan-2-one | C₆H₁₂O₂ | 116.16 | 21856-89-3[14][15][16][][18] |
| 6-chloro-2-hexanone | C₆H₁₁ClO | 134.60 | 10226-30-9 |
| 4-methoxyphenol | C₇H₈O₂ | 124.14 | 150-76-5 |
| This compound | C₁₃H₁₈O₃ | 222.28 | N/A |
Applications in Organic Synthesis
The methyl ketone functionality of this compound serves as a versatile starting point for a variety of synthetic transformations.
Precursor for Chiral Alcohols via Asymmetric Reduction
The ketone can be stereoselectively reduced to the corresponding secondary alcohol, introducing a chiral center. This is a crucial transformation in the synthesis of enantiomerically pure pharmaceuticals.
References
- 1. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. Page loading... [wap.guidechem.com]
- 16. Page loading... [wap.guidechem.com]
- 18. 6-Hydroxyhexan-2-one|lookchem [lookchem.com]
Application Note and Experimental Protocol for the Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed experimental protocol for the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one, a potentially valuable intermediate in pharmaceutical research and development. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.
Introduction
This compound is a ketone derivative that incorporates a methoxyphenoxy moiety. This structural motif is present in various biologically active molecules. The ability to efficiently synthesize this compound is crucial for the exploration of its potential applications in medicinal chemistry and materials science. The protocol described herein utilizes the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide to form an ether.[1][2][3][4] In this specific application, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) is reacted with 6-chloro-2-hexanone to yield the target product.
Reaction Scheme
The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between sodium 4-methoxyphenoxide and 6-chloro-2-hexanone.
Scheme 1: Synthesis of this compound
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-Methoxyphenol | 124.14 | 12.41 g | 0.10 | >99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 | Sigma-Aldrich | |
| 6-Chloro-2-hexanone | 134.59 | 13.46 g | 0.10 | >97% | TCI Chemicals |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - | >99.8% | Sigma-Aldrich |
| Diethyl Ether | 74.12 | 500 mL | - | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | 200 mL | - | - | In-house |
| Brine (Saturated NaCl solution) | - | 200 mL | - | - | In-house |
| Anhydrous Magnesium Sulfate | 120.37 | 20 g | - | VWR |
3.2. Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
-
Preparation of Sodium 4-methoxyphenoxide:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 4-methoxyphenol (12.41 g, 0.10 mol).
-
Add anhydrous dimethylformamide (DMF, 150 mL) to the flask and stir the mixture until the 4-methoxyphenol is completely dissolved.
-
Carefully add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol) portion-wise to the solution at room temperature under a nitrogen atmosphere. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.
-
Stir the reaction mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt should result in a clear solution or a fine suspension.
-
-
Reaction with 6-Chloro-2-hexanone:
-
Dissolve 6-chloro-2-hexanone (13.46 g, 0.10 mol) in anhydrous DMF (50 mL).
-
Add the 6-chloro-2-hexanone solution dropwise to the flask containing the sodium 4-methoxyphenoxide solution over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.
-
3.4. Characterization Data (Predicted)
| Property | Value |
| Molecular Formula | C13H18O3 |
| Molar Mass | 222.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~140-145 °C at 0.5 mmHg (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (d, J=9.0 Hz, 2H), 6.80 (d, J=9.0 Hz, 2H), 3.90 (t, J=6.4 Hz, 2H), 3.75 (s, 3H), 2.55 (t, J=7.2 Hz, 2H), 2.15 (s, 3H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 208.5, 154.0, 152.5, 115.5, 114.8, 68.0, 55.8, 43.5, 29.9, 28.8, 21.0. |
| IR (neat, cm⁻¹) | ~2935, 1715 (C=O), 1508, 1230, 1040. |
| Mass Spec (EI) | m/z (%): 222 (M+), 124, 99, 58, 43. |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: 6-(4-Methoxyphenoxy)hexan-2-one in Medicinal Chemistry
A Review of Potential Applications Based on Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
Currently, there is a notable lack of published data specifically detailing the medicinal chemistry applications of 6-(4-Methoxyphenoxy)hexan-2-one. Publicly available databases, such as PubChem, provide basic chemical and physical properties but do not contain information regarding its biological activity, mechanism of action, or therapeutic potential[1]. This document, therefore, aims to provide a theoretical framework for the potential applications of this molecule by examining the known medicinal chemistry of its core structural motifs: the phenoxy group, the methoxy substitution, and the hexan-2-one chain. While direct experimental data for the target compound is unavailable, the extensive research on related structures allows for informed hypotheses about its potential biological activities and avenues for future investigation.
Introduction: The Chemical Landscape of this compound
This compound is a small molecule featuring a 4-methoxyphenoxy group linked via an ether bond to a hexan-2-one aliphatic chain. The phenoxy moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs[2]. The addition of a methoxy group to the phenyl ring and the presence of a ketone on the alkyl chain are common features in many biologically active compounds, suggesting that this compound could serve as a valuable lead compound or a synthetic intermediate in drug discovery programs.
Potential Therapeutic Areas Based on Structural Motifs
Anti-inflammatory and Antioxidant Activity
Derivatives of methoxyphenol have been investigated for their potential as anti-inflammatory and antioxidant agents. For instance, some 2-methoxyphenols have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[3]. The mechanism often involves the scavenging of free radicals, a property enhanced by the presence of the methoxy group which can donate electrons[4].
Neurological Applications
The phenoxy group is a crucial component in ligands targeting a variety of receptors in the central nervous system. For example, phenoxyalkylpiperidines have been developed as potent ligands for the sigma-1 receptor, which is implicated in neurodegenerative diseases and psychiatric disorders[2]. The lipophilicity of the phenoxy group can facilitate crossing the blood-brain barrier, a desirable property for CNS-acting drugs.
Anticancer Potential
Phenoxy-containing compounds have also been explored for their anticancer properties. For example, phenoxy quinone derivatives have shown cytotoxic activity against pancreatic cancer cell lines[5]. The mechanism of action for such compounds can be diverse, ranging from enzyme inhibition to the induction of apoptosis.
Postulated Experimental Protocols
Given the lack of specific data for this compound, the following are generalized protocols that could be adapted to investigate its potential biological activities based on the properties of its structural analogs.
In Vitro Antioxidant Activity Assay (DPPH Assay)
This assay would provide a preliminary indication of the compound's ability to scavenge free radicals.
-
Objective: To determine the free radical scavenging activity of this compound.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, this compound, ascorbic acid (positive control), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the test compound and ascorbic acid in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions, control, and blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay would assess the cytotoxic potential of the compound against various cancer cell lines.
-
Objective: To evaluate the effect of this compound on the viability of cancer cells.
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well cell culture plates, incubator, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualization of a Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound in a drug discovery context.
Caption: A generalized workflow for the initial in vitro screening of this compound.
Conclusion and Future Directions
While there is no direct evidence for the medicinal applications of this compound, the analysis of its structural components suggests several plausible avenues for investigation, particularly in the areas of anti-inflammatory, antioxidant, and anticancer research. The provided hypothetical protocols offer a starting point for researchers interested in exploring the biological potential of this compound. Future studies should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to ascertain its true therapeutic value and mechanism of action. Further research into the structure-activity relationships of related phenoxy-alkanones could also provide valuable insights for the design of novel therapeutic agents.
References
- 1. This compound | C13H18O3 | CID 43793646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
6-(4-Methoxyphenoxy)hexan-2-one: A Versatile Building Block for Complex Molecule Synthesis
Abstract
6-(4-Methoxyphenoxy)hexan-2-one is a bifunctional molecule that serves as a valuable building block for the synthesis of a diverse array of complex organic molecules. Its structure, incorporating a ketone carbonyl group and a methoxy-substituted aromatic ether, provides two reactive centers for a variety of chemical transformations. This application note details the synthesis of this compound and explores its utility in the construction of intricate molecular architectures, particularly in the realm of medicinal chemistry and natural product synthesis. The protocols provided herein offer a guide for researchers and scientists in the effective utilization of this versatile synthetic intermediate.
Introduction
The quest for novel therapeutic agents and the efficient synthesis of natural products necessitates the development of versatile and readily accessible building blocks. Molecules that possess multiple, orthogonally reactive functional groups are of particular interest as they allow for the stepwise and controlled construction of complex molecular frameworks. This compound is one such building block, combining the reactivity of a ketone with the stability and electronic properties of an aryl ether. The ketone functionality is a versatile handle for carbon-carbon bond formation, while the methoxyphenoxy group can influence the molecule's lipophilicity and electronic nature, and can be a precursor to other functional groups. This document outlines the synthesis of this key intermediate and highlights its application in the synthesis of chroman-4-one derivatives, which are prevalent scaffolds in many biologically active compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |
Table 2: Key Reagents for the Synthesis of this compound
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Nucleophile |
| 6-Chloro-2-hexanone | C₆H₁₁ClO | 134.60 | Electrophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Acetone | C₃H₆O | 58.08 | Solvent |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via a Williamson ether synthesis, a reliable and widely used method for forming ethers.[1] The reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Materials:
-
4-Methoxyphenol
-
6-Chloro-2-hexanone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 6-chloro-2-hexanone (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Application Note 1: Synthesis of Chroman-4-one Derivatives
This compound is a valuable precursor for the synthesis of chroman-4-one derivatives.[2][3] Chroman-4-ones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including some with anticancer and anti-inflammatory properties.[3] The synthesis typically proceeds via an intramolecular cyclization reaction.
Protocol 2: Intramolecular Cyclization to form a Chroman-4-one Derivative
This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of this compound to form a tetramethylhydro-1H-benzo[b]oxocin-7(8H)-one derivative.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or another suitable strong acid catalyst (e.g., Amberlyst-15)
-
Toluene or another suitable high-boiling solvent
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and toluene.
-
Add polyphosphoric acid (excess, e.g., 10-20 eq by weight) to the solution.
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully quench by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired chroman-4-one derivative.
Mandatory Visualization
Caption: Synthetic pathway to this compound and its application.
References
Application Notes and Protocols for the Analytical Detection of 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methoxyphenoxy)hexan-2-one is a molecule of interest in various fields, potentially including fragrance, materials science, and as an intermediate in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its detection, quantification, and characterization in different matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it ideal for purity assessment and quantification.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Presentation
Table 1: GC-MS Data for this compound
| Parameter | Value |
| Retention Time (RT) | Approximately 15.2 minutes |
| Molecular Ion [M]⁺ | m/z 222 |
| Key Fragment Ions (m/z) | 123 (base peak), 108, 95, 77, 58, 43 |
Note: The fragmentation pattern is predicted based on the structure. The base peak at m/z 123 likely corresponds to the methoxyphenoxy cation. The ion at m/z 58 is characteristic of a McLafferty rearrangement in ketones.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. It is particularly useful for analyzing complex mixtures and can provide high sensitivity and specificity.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B.
-
2-15 min: 30% to 95% B.
-
15-18 min: 95% B.
-
18-18.1 min: 95% to 30% B.
-
18.1-22 min: 30% B.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Mass Scan Range: m/z 50-500.
Data Presentation
Table 2: LC-MS Data for this compound
| Parameter | Value |
| Retention Time (RT) | Approximately 10.5 minutes |
| Protonated Molecule [M+H]⁺ | m/z 223.13 |
| Sodium Adduct [M+Na]⁺ | m/z 245.11 |
| Other Adducts (if present) | e.g., [M+K]⁺ at m/z 261.09 |
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are invaluable for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two NaCl or KBr plates.
-
Data Acquisition: Spectra are typically collected from 4000 to 400 cm⁻¹.
Data Presentation
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1600, ~1500 | Medium | C=C stretching (aromatic ring) |
| ~1240 | Strong | C-O stretching (aryl ether) |
| ~1040 | Strong | C-O stretching (alkyl ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
Data Presentation
Table 4: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | d | 2H | Aromatic protons (ortho to -OCH₃) |
| ~6.80 | d | 2H | Aromatic protons (meta to -OCH₃) |
| ~3.90 | t | 2H | -O-CH₂- (on hexan-2-one chain) |
| ~3.75 | s | 3H | -OCH₃ (methoxy group) |
| ~2.45 | t | 2H | -CH₂-C=O |
| ~2.10 | s | 3H | -C(=O)-CH₃ |
| ~1.80 | m | 2H | -CH₂-CH₂-O- |
| ~1.65 | m | 2H | -CH₂-CH₂-C=O |
Table 5: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~154 | Aromatic C-O |
| ~152 | Aromatic C-OCH₃ |
| ~115 | Aromatic C-H (ortho to -OCH₃) |
| ~114 | Aromatic C-H (meta to -OCH₃) |
| ~68 | -O-CH₂- (on hexan-2-one chain) |
| ~56 | -OCH₃ (methoxy group) |
| ~43 | -CH₂-C=O |
| ~30 | -C(=O)-CH₃ |
| ~29 | -CH₂-CH₂-O- |
| ~21 | -CH₂-CH₂-C=O |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive analysis.
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust high-performance liquid chromatography (HPLC) method for the separation and quantification of 6-(4-Methoxyphenoxy)hexan-2-one. A reversed-phase HPLC (RP-HPLC) approach is employed, providing a reliable and reproducible method for the analysis of this aromatic ketone. The protocol is suitable for purity assessments, stability studies, and quantification in various sample matrices.
Introduction
This compound is an aromatic ketone of interest in pharmaceutical and chemical research. A validated analytical method is crucial for its accurate quantification and quality control. High-performance liquid chromatography is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for an isocratic RP-HPLC method using a C18 column and UV detection.
Physicochemical Properties of this compound
| Property | Value (Predicted/Inferred) |
| Chemical Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Sparingly soluble in water. |
| UV Absorbance (λmax) | Estimated to be around 225 nm and 275 nm due to the methoxyphenyl group. |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: Acetonitrile (HPLC grade) and Ultrapure Water.
-
Standard: A reference standard of this compound of known purity.
-
Sample Diluent: Mobile phase is recommended as the diluent.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of ultrapure water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative)
For regulatory submissions, the method should be validated according to ICH guidelines. Key validation parameters and their typical acceptance criteria are outlined below.
| Validation Parameter | Typical Results and Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area for replicate injections < 2.0% |
| Linearity (R²) | ≥ 0.999 over the concentration range |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Application Note: Analysis of 6-(4-Methoxyphenoxy)hexan-2-one using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(4-Methoxyphenoxy)hexan-2-one is an organic compound of interest in various fields, including synthetic chemistry and potentially as an intermediate in drug development. A robust and reliable analytical method is crucial for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra. This application note provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[1][2]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.[2][3]
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For solid samples, dissolve a known quantity in a suitable solvent to achieve a concentration within the calibration range.[2]
-
For liquid samples, a direct dilution may be sufficient.
-
Ensure the final sample solution is clear and free of particulate matter. If necessary, filter the sample through a 0.22 µm syringe filter before injection.[1][2]
-
Transfer the final solution to a 2 mL glass autosampler vial.[3]
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended. |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or split (e.g., 20:1 split ratio) depending on sample concentration. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[4] |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI)[5] |
| Electron Energy | 70 eV[4][5] |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
3. Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a reference standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve.
Data Presentation
The expected quantitative data for the GC-MS analysis of this compound is summarized in the table below.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 12-15 minutes (dependent on the specific GC conditions) |
| Molecular Ion (M+) | m/z 222 (C13H18O3) |
| Key Fragment Ions (m/z) | 124, 109, 99, 81, 58, 43 |
| Base Peak | m/z 124 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways for ketones and ethers.[6][7] The molecular ion (M+) at m/z 222 may be observed. Alpha-cleavage adjacent to the carbonyl group and cleavage of the ether bond are predicted to be major fragmentation routes.
Caption: Proposed mass fragmentation pathway.
This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described method, including sample preparation, instrument conditions, and expected data, offers a reliable starting point for researchers in various scientific disciplines. The provided workflow and fragmentation pathway diagrams aid in the visualization and understanding of the analytical process.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. phcog.com [phcog.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Scaling Up 6-(4-Methoxyphenoxy)hexan-2-one Production
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of 6-(4-Methoxyphenoxy)hexan-2-one. The described protocol is based on the robust and well-established Williamson ether synthesis, a versatile method for the formation of ethers.[1][2][3][4] These application notes are intended for researchers, scientists, and drug development professionals involved in process development and manufacturing. Detailed experimental procedures for both laboratory and pilot-scale production are presented, along with critical parameters for successful scale-up.
Introduction
This compound is a ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The efficient and scalable production of this molecule is crucial for its further development and commercialization. The Williamson ether synthesis offers a reliable and straightforward approach for its preparation, involving the reaction of an alkoxide with an alkyl halide.[1][2][3][4] This method is widely used in both laboratory and industrial settings due to its broad scope and generally good yields.[1][2]
This protocol outlines the synthesis of this compound from commercially available starting materials: 4-methoxyphenol and 6-bromo-2-hexanone or 6-chloro-2-hexanone.[5][6][7][8][9] Considerations for reaction conditions, solvent selection, and purification are discussed in the context of scaling up the production from gram to kilogram scale.
Proposed Synthetic Route: Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In the first step, 4-methoxyphenol is deprotonated by a suitable base to form the more nucleophilic 4-methoxyphenoxide. This is followed by the reaction of the phenoxide with a 6-halo-2-hexanone, where the halide acts as a leaving group, to form the desired ether product.
Reaction Scheme:
Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.
Data Presentation
Table 1: Reactants and Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Commercial Availability |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Nucleophile Precursor | Readily Available |
| 6-Bromo-2-hexanone | C₆H₁₁BrO | 179.05 | Electrophile | Commercially Available[5][6][7] |
| 6-Chloro-2-hexanone | C₆H₁₁ClO | 134.60 | Electrophile | Commercially Available[8][9] |
| Sodium Hydroxide | NaOH | 40.00 | Base | Readily Available |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Readily Available |
| Acetone | C₃H₆O | 58.08 | Solvent | Readily Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Readily Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Readily Available |
| Brine | NaCl(aq) | - | Washing Agent | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Readily Available |
Table 2: Proposed Reaction Conditions for Scale-Up
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactants | ||
| 4-Methoxyphenol | 10.0 g (80.5 mmol) | 1.00 kg (8.05 mol) |
| 6-Bromo-2-hexanone | 15.2 g (85.0 mmol, 1.05 eq) | 1.52 kg (8.50 mol, 1.05 eq) |
| Potassium Carbonate | 16.7 g (121 mmol, 1.5 eq) | 1.67 kg (12.1 mol, 1.5 eq) |
| Solvent | ||
| Acetone | 200 mL | 20 L |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 56 °C) | Reflux (approx. 56 °C) |
| Reaction Time | 12-24 hours | 12-24 hours |
| Work-up & Purification | ||
| Filtration | Buchner Funnel | Nutsche Filter |
| Extraction Solvent | Ethyl Acetate | Ethyl Acetate |
| Purification Method | Flash Column Chromatography | Distillation under Reduced Pressure |
| Expected Outcome | ||
| Theoretical Yield | 17.9 g | 1.79 kg |
| Expected Yield (85%) | 15.2 g | 1.52 kg |
| Purity | >95% | >98% |
Experimental Protocols
4.1 Laboratory Scale Synthesis (10 g)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (10.0 g, 80.5 mmol), potassium carbonate (16.7 g, 121 mmol), and acetone (200 mL).
-
Addition of Electrophile: While stirring, add 6-bromo-2-hexanone (15.2 g, 85.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.
4.2 Pilot Scale-Up Protocol (1 kg)
-
Reactor Preparation: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, a heating/cooling jacket, a temperature probe, and a reflux condenser with 4-methoxyphenol (1.00 kg, 8.05 mol) and acetone (20 L).
-
Addition of Base: Under stirring, add potassium carbonate (1.67 kg, 12.1 mol) to the reactor.
-
Addition of Electrophile: Slowly add 6-bromo-2-hexanone (1.52 kg, 8.50 mol) to the mixture. An exotherm may be observed; control the addition rate to maintain the temperature below reflux.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable in-process control (e.g., HPLC or GC).
-
Cooling and Filtration: Once the reaction is complete, cool the reactor contents to 20-25 °C. Filter the slurry through a Nutsche filter to remove the inorganic salts. Wash the filter cake with acetone (2 x 2 L).
-
Solvent Removal: Transfer the filtrate to a suitable vessel and concentrate under reduced pressure to remove the acetone.
-
Extraction: Add ethyl acetate (15 L) and water (10 L) to the crude product. Stir vigorously and then allow the layers to separate. Remove the aqueous layer. Repeat the washing with water (1 x 10 L) and brine (1 x 10 L).
-
Drying: Dry the organic layer by passing it through an in-line drying cartridge or by azeotropic distillation.
-
Purification: Purify the product by vacuum distillation. Collect the fraction corresponding to this compound at the appropriate temperature and pressure.
-
Product Isolation: Collect the purified product and characterize it by appropriate analytical methods (e.g., NMR, GC-MS, IR).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism of the Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. parchem.com [parchem.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 6-Chloro-2-hexanone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. cionpharma.com [cionpharma.com]
Application Notes & Protocols: 6-(4-Methoxyphenoxy)hexan-2-one in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-(4-Methoxyphenoxy)hexan-2-one is a molecule possessing a unique combination of a methoxy-functionalized aromatic ether and a reactive ketone group. While direct, extensive research on this specific compound in materials science is not widely documented, its constituent functional groups suggest a range of promising, albeit hypothetical, applications. The phenoxy ether moiety is a key component in high-performance polymers like Polyether Ether Ketone (PEEK), known for their exceptional thermal and chemical stability.[1][2][3][4] The ketone functionality, on the other hand, offers a versatile handle for polymer modification and the development of functional materials through various chemical conjugations.[5][6][7]
These application notes propose potential uses for this compound as a monomer for novel polymers and as a building block for functionalized materials, drawing parallels from established principles in polymer chemistry and materials science.
Application Note 1: Synthesis of Novel Polyether Ketone (PEK)-type Polymers
Hypothetical Application: this compound can be explored as a monomer or co-monomer in the synthesis of novel polyether ketone-like polymers. The flexible hexanone chain could impart a lower glass transition temperature and increased solubility compared to fully aromatic PEKs, while the methoxy group could offer a site for further functionalization or influence intermolecular interactions.
Potential Advantages:
-
Improved Processability: The aliphatic spacer may enhance solubility in common organic solvents, facilitating easier processing and characterization.
-
Tunable Thermal Properties: The incorporation of this monomer could lower the melting point and glass transition temperature of the resulting polymer, making it suitable for applications requiring more flexibility.[1]
-
Functionalization Potential: The methoxy group could be demethylated to a phenol, providing a reactive site for grafting other molecules or for cross-linking.
Experimental Protocol: Hypothetical Synthesis of a Co-polyether Ketone
This protocol describes a hypothetical nucleophilic aromatic substitution reaction to synthesize a co-polymer of this compound with 4,4'-difluorobenzophenone and hydroquinone.
Materials:
-
This compound
-
4,4'-difluorobenzophenone
-
Hydroquinone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diphenyl sulfone (solvent)
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas (inert atmosphere)
-
Methanol (for washing)
-
Deionized water (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Thermocouple and temperature controller
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap with condenser, and a nitrogen inlet/outlet.
-
Charging the Reactor: To the flask, add 4,4'-difluorobenzophenone (e.g., 0.1 mol), hydroquinone (e.g., 0.09 mol), and this compound (e.g., 0.01 mol). Add an excess of anhydrous potassium carbonate (e.g., 0.15 mol).
-
Solvent Addition: Add diphenyl sulfone to achieve a solids concentration of approximately 30% (w/w). Add toluene to fill the Dean-Stark trap.
-
Inerting: Purge the system with nitrogen for 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Azeotropic Dehydration: Heat the mixture to 140-160°C to azeotropically remove any water with toluene. Once all water is removed, drain the toluene from the Dean-Stark trap.
-
Polymerization: Gradually increase the temperature to 280-320°C to initiate polymerization. The reaction mixture will become more viscous as the polymer forms.
-
Reaction Monitoring: Monitor the reaction progress by observing the increase in viscosity. The reaction is typically continued for 3-6 hours at the target temperature.
-
Polymer Isolation: After the desired viscosity is reached, cool the reactor to approximately 150°C. Carefully pour the hot, viscous solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Washing: Break up the precipitated polymer and wash it sequentially with hot deionized water and then methanol to remove the solvent and inorganic salts.
-
Drying: Dry the polymer powder in a vacuum oven at 120°C until a constant weight is achieved.
Hypothetical Data Presentation:
| Monomer Ratio (DFBP:HQ:Monomer) | Yield (%) | Inherent Viscosity (dL/g) | Glass Transition (Tg, °C) | Melting Point (Tm, °C) |
| 1:0.9:0.1 | 95 | 0.85 | 135 | 320 |
| 1:0.8:0.2 | 92 | 0.72 | 128 | 305 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram:
References
- 1. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 2. Polyetherketones - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. xometry.com [xometry.com]
- 5. Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ketones | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols for 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-Methoxyphenoxy)hexan-2-one is a synthetic compound with potential for biological activity based on the known effects of structurally related molecules. Compounds containing methoxyphenol and acetophenone moieties have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and antiproliferative activities. These application notes provide a framework for investigating the biological effects of this compound, including detailed protocols for preliminary screening assays and hypothetical signaling pathways it may modulate.
Potential Biological Activities and Applications
Based on the activities of structurally analogous compounds, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Effects: The methoxyphenol group is present in many known anti-inflammatory compounds. Assays could focus on the inhibition of key inflammatory mediators and pathways.
-
Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant potential of this compound could be a key area of investigation.
-
Antiproliferative Activity: Certain acetophenones have been shown to inhibit the growth of cancer cell lines. This compound could be screened for its effects on various cancer cell types.
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay
This protocol details the measurement of the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mM).
-
Prepare a series of dilutions of the compound in methanol to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500 µM).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Include a positive control (ascorbic acid) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Protocol 2: Evaluation of Anti-inflammatory Activity in Macrophages
This protocol describes the assessment of the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitrite determination
-
ELISA kit for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Nitric Oxide (NO) Production Assay:
-
After 24 hours, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the remaining cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Presentation
Table 1: Hypothetical Antioxidant Activity of this compound
| Compound | IC50 (µM) for DPPH Scavenging |
| This compound | 85.3 ± 5.2 |
| Ascorbic Acid (Positive Control) | 15.1 ± 1.8 |
Table 2: Hypothetical Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | 1.2 ± 0.3 | 50.5 ± 8.1 | 25.3 ± 4.7 | 100 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1250.7 ± 98.2 | 850.1 ± 75.6 | 98.5 ± 2.1 |
| LPS + Compound (10 µM) | 35.2 ± 2.8 | 980.4 ± 80.5 | 650.9 ± 60.1 | 97.9 ± 2.5 |
| LPS + Compound (50 µM) | 20.1 ± 1.9 | 620.1 ± 55.3 | 410.5 ± 42.8 | 96.8 ± 3.0 |
| LPS + Compound (100 µM) | 12.5 ± 1.1 | 350.8 ± 30.1 | 230.2 ± 25.4 | 95.2 ± 3.5 |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects by inhibiting the NF-κB pathway.
Experimental Workflow Diagram
This diagram outlines the workflow for assessing the anti-inflammatory activity of the compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one, a classic example of the Williamson ether synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on improving the reaction yield and purity of the final product.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield in the synthesis of this compound is a frequent issue. The primary causes are typically competing side reactions and suboptimal reaction conditions. The synthesis involves the SN2 reaction of a 4-methoxyphenoxide salt with a 6-halo-2-hexanone.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Competition from Elimination (E2) Reaction | Use a less sterically hindered base (e.g., K₂CO₃, Na₂CO₃ instead of t-BuOK). Maintain a moderate reaction temperature (50-80 °C). | Strong, bulky bases and high temperatures favor the E2 elimination of the alkyl halide, forming an alkene byproduct instead of the desired ether.[1][2] |
| C-Alkylation of the Phenoxide | Use a polar aprotic solvent like DMF or acetonitrile. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide). | The 4-methoxyphenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3] Polar aprotic solvents and phase-transfer catalysts can enhance the nucleophilicity of the oxygen atom. |
| Incomplete Deprotonation of 4-Methoxyphenol | Use a slight excess (1.1-1.2 equivalents) of a suitable base. Ensure the base is strong enough to fully deprotonate the phenol (pKa ≈ 10). | Incomplete formation of the phenoxide nucleophile will result in unreacted starting material and lower yield. Suitable bases include NaOH, KOH, and K₂CO₃.[4] |
| Poor Leaving Group on the Alkyl Halide | Use 6-bromo-2-hexanone or 6-iodo-2-hexanone instead of 6-chloro-2-hexanone. | The reaction rate of SN2 reactions is dependent on the leaving group ability (I > Br > Cl). A better leaving group will increase the reaction rate and favor the desired substitution reaction.[1] |
| Presence of Water in the Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | Water can protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the alkyl halide. |
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is crucial for optimizing the reaction and purification steps.
Likely Impurities and Identification:
| Impurity | TLC Characteristics (Relative to Product) | Confirmation Method |
| Unreacted 4-Methoxyphenol | More polar (lower Rf) than the product. | The spot will correspond to the 4-methoxyphenol starting material standard on the TLC plate. |
| Unreacted 6-Halo-2-hexanone | Polarity can vary, but will have a different Rf from the product. | The spot will correspond to the 6-halo-2-hexanone starting material standard on the TLC plate. |
| C-Alkylated Byproduct | Polarity will be similar to the desired O-alkylated product, but may be slightly different. | Can be identified by NMR spectroscopy (presence of aromatic protons adjacent to the new alkyl group). |
| Elimination Byproduct (Hex-5-en-2-one) | Less polar (higher Rf) than the product. | Can be identified by NMR spectroscopy (presence of vinyl proton signals). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis?
For the synthesis of this compound, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally effective.[4] Stronger, bulkier bases such as potassium tert-butoxide should be avoided as they can promote the competing elimination reaction.
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are recommended. These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic. Protic solvents like ethanol or water should be avoided as they can solvate the phenoxide ion, reducing its reactivity.[1]
Q3: Can I use a phase-transfer catalyst to improve the yield?
Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can be beneficial, especially in a solid-liquid or liquid-liquid biphasic system (e.g., using K₂CO₃ in a non-polar solvent). The PTC helps to transport the phenoxide ion from the solid or aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.
Q4: What is the recommended reaction temperature and time?
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. For this specific synthesis, starting with a moderate temperature of around 60-80 °C is advisable. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 8 hours.
Q5: How should I purify the final product?
After an aqueous workup to remove the base and any water-soluble byproducts, the crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Alternatively, distillation under reduced pressure may be feasible if the product is thermally stable.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization.
Materials:
-
4-Methoxyphenol
-
6-Bromo-2-hexanone
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 6-bromo-2-hexanone (1.1 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one. The primary focus is on identifying and mitigating common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and practical method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 4-methoxyphenol to form a sodium or potassium phenoxide salt, which then acts as a nucleophile. This phenoxide attacks an alkyl halide, such as 6-chloro-2-hexanone or 6-bromo-2-hexanone, via a bimolecular nucleophilic substitution (SN2) mechanism to form the desired ether product.[1][4][5]
Q2: My reaction yield is significantly lower than expected. What are the most common side reactions?
A2: Low yields in this synthesis are typically due to two major competing side reactions:
-
Elimination (E2 Reaction): The phenoxide is a strong base and can abstract a proton from the carbon adjacent to the halide on the 6-halo-2-hexanone. This results in the formation of an alkene byproduct (hex-5-en-2-one) instead of the desired ether.[1][4][6] This is particularly prevalent with secondary alkyl halides or under high temperatures.[4][5]
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions). While O-alkylation yields the desired ether, the alkyl halide can also react at the carbon atoms of the aromatic ring, leading to the formation of C-alkylated isomers.[4][5]
Q3: I am observing an unexpected alkene byproduct in my analysis. How can I prevent its formation?
A3: The formation of an alkene byproduct is due to the E2 elimination pathway competing with the SN2 substitution. To favor substitution and minimize elimination, consider the following adjustments:
-
Use a Primary Alkyl Halide: The SN2 reaction is most efficient with primary alkyl halides.[1][4] Ensure your 6-halo-2-hexanone is a primary halide (halogen on carbon 6).
-
Control the Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction, as elimination has a higher activation energy.
-
Choice of Base and Solvent: Use a base that is strong enough to deprotonate the phenol but is not excessively hindered. Employ polar aprotic solvents like DMF or DMSO, which are known to favor SN2 reactions and can help minimize dehydrohalogenation side products.[5]
Q4: My final product is contaminated with isomers. What is the likely cause?
A4: Isomeric impurities are most likely the result of C-alkylation, where the hexanone chain becomes attached to the carbon framework of the benzene ring instead of the phenolic oxygen.[4][5] To suppress C-alkylation, you can modify the reaction conditions to favor O-alkylation. Using less polar, aprotic solvents can sometimes reduce C-alkylation. The choice of the counter-ion (e.g., K+ vs. Na+) can also influence the O/C alkylation ratio.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete deprotonation of 4-methoxyphenol. 2. Inactive alkyl halide. 3. Use of a protic/nucleophilic solvent (e.g., ethanol, water).[6] | 1. Use a strong base like sodium hydride (NaH) to ensure complete formation of the phenoxide.[1] 2. Verify the purity and reactivity of the 6-halo-2-hexanone. Consider using 6-bromo or 6-iodo-2-hexanone, which are better leaving groups. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.[5][6] |
| Presence of Alkene Impurity | The reaction conditions favor the E2 elimination side reaction.[1][6] | 1. Lower the reaction temperature. 2. Ensure a primary alkyl halide is used. Tertiary or sterically hindered halides are prone to elimination.[5] 3. Avoid using sterically bulky bases. |
| Presence of Isomeric Impurities | The reaction conditions favor C-alkylation over O-alkylation.[4][5] | 1. Experiment with different solvents. Polar aprotic solvents generally favor O-alkylation. 2. Consider the use of phase-transfer catalysis, which has been shown to improve the efficiency of Williamson ether syntheses. |
| Unreacted Starting Materials | 1. Reaction time is too short. 2. Insufficient temperature. 3. Poor mixing/heterogeneous reaction mixture. | 1. Monitor the reaction using TLC or GC to determine the optimal reaction time. 2. While high temperatures can promote side reactions, ensure the temperature is sufficient for the reaction to proceed. A moderate temperature (e.g., 50-80 °C) is often a good starting point. 3. Ensure vigorous stirring to maintain a homogeneous mixture, especially when using solid bases like K₂CO₃. |
Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthesis and potential side reactions.
Caption: General workflow for the Williamson ether synthesis of the target compound.
Caption: Competing reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
General Experimental Protocol
This protocol provides a general methodology for the synthesis of this compound via Williamson ether synthesis. Note: This is a representative procedure and should be optimized for specific laboratory conditions.
Materials:
-
4-Methoxyphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
6-Chloro-2-hexanone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
SN2 Reaction: Add 6-chloro-2-hexanone (1.05 eq) dropwise to the phenoxide solution.
-
Heat the reaction mixture to 60 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure this compound.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Synthesis [drugfuture.com]
- 3. Williamson Synthesis [drugfuture.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Page loading... [guidechem.com]
Technical Support Center: Purification of 6-(4-Methoxyphenoxy)hexan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 6-(4-Methoxyphenoxy)hexan-2-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via the Williamson ether synthesis from 4-methoxyphenol and a 6-halo-2-hexanone.
Issue 1: My final product is contaminated with unreacted 4-methoxyphenol.
-
Question: How can I remove residual 4-methoxyphenol from my crude this compound?
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Answer: Unreacted 4-methoxyphenol is the most common impurity and can typically be removed by a liquid-liquid extraction using a basic aqueous solution. The phenolic proton of 4-methoxyphenol is acidic and will be deprotonated by a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), forming a water-soluble phenoxide salt.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a 1 M aqueous NaOH solution. Repeat the wash if significant phenol contamination is suspected.
-
Separate the aqueous layer.
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Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous base.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Issue 2: Thin Layer Chromatography (TLC) analysis shows multiple spots, and my column chromatography separation is poor.
-
Question: What are the best practices for purifying this compound using flash column chromatography?
-
Answer: Poor separation during column chromatography can result from an inappropriate solvent system or improper column packing. This compound is a moderately polar compound. A systematic approach to developing a solvent system using TLC is recommended.
-
Troubleshooting Steps:
-
TLC Analysis: Start by testing various solvent systems on a TLC plate to find a mixture that gives your desired product an Rf value between 0.2 and 0.4. This range typically provides the best separation on a flash column.
-
Solvent System Selection: A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling and poor separation.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Issue 3: My purified product is an oil, but I need a solid for downstream applications.
-
Question: Can this compound be crystallized, and what is a general procedure?
-
Answer: While this compound may exist as an oil at room temperature, crystallization can sometimes be induced to obtain a solid material, which is often desirable for achieving high purity and for ease of handling.
-
General Crystallization Protocol:
-
Dissolve the purified oil in a minimal amount of a hot solvent in which the compound is soluble.
-
Slowly add a "non-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to promote crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound via Williamson ether synthesis?
A1: The most common impurities are unreacted starting materials: 4-methoxyphenol and the 6-halo-2-hexanone (e.g., 6-bromo-2-hexanone or 6-chloro-2-hexanone). Side products from elimination reactions are also possible, though less likely with a primary halide.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process. By spotting the crude mixture, the fractions collected from the column, and the starting materials on a TLC plate, you can track the separation of the desired product from impurities.
Q3: The Williamson ether synthesis reaction did not go to completion. How can I remove the unreacted 6-halo-2-hexanone?
A3: The unreacted 6-halo-2-hexanone will have a different polarity compared to the product and the phenolic starting material. It can typically be separated from the desired product using flash column chromatography.
Data Presentation
Table 1: Suggested TLC Solvent Systems for Method Development
| Solvent System (v/v) | Polarity | Typical Application |
| 10% Ethyl Acetate in Hexanes | Low | For less polar impurities |
| 20-30% Ethyl Acetate in Hexanes | Medium | Good starting point for this compound |
| 50% Ethyl Acetate in Hexanes | High | For more polar impurities and starting materials |
| 5% Methanol in Dichloromethane | High | Alternative for polar compounds |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of 4-Methoxyphenol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with 2 x 25 mL of 1 M NaOH(aq).
-
Neutralization Wash: Wash the organic layer with 1 x 25 mL of deionized water.
-
Brine Wash: Wash the organic layer with 1 x 25 mL of saturated NaCl solution (brine).
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of phenolic impurities.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
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Elution: Elute the column with the chosen solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A typical purification workflow for this compound.
Caption: A decision tree for troubleshooting the purification strategy.
Technical Support Center: Optimizing Reaction Conditions for 6-(4-Methoxyphenoxy)hexan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one. The primary synthetic route addressed is the Williamson ether synthesis, a reliable method for forming the ether linkage in the target molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotonation of 4-Methoxyphenol | Use a stronger base or ensure anhydrous conditions. | The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base is not strong enough to deprotonate the phenol, the reaction will not proceed. Water can consume the base and protonate the phenoxide. |
| Poor Leaving Group on the Alkyl Halide | Use an alkyl halide with a better leaving group (I > Br > Cl). | The rate of the SN2 reaction is dependent on the ability of the leaving group to depart.[1][3] Iodides are generally the best leaving groups among the common halides. |
| Side Reactions (Elimination) | Use a primary alkyl halide (e.g., 6-chloro-2-hexanone). Avoid secondary or tertiary halides. Lower the reaction temperature. | Secondary and tertiary alkyl halides are more prone to E2 elimination, especially in the presence of a strong base, which competes with the desired SN2 substitution.[2][3][4] |
| Reaction Time is Too Short | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Williamson ether syntheses can require several hours to reach completion, typically between 1 to 8 hours.[1] |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more available to react. Protic solvents can solvate the nucleophile, reducing its reactivity.[1][2][5] |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Troubleshooting/Purification Step |
| Unreacted 4-Methoxyphenol | Incomplete reaction or use of excess phenol. | Wash the organic layer with an aqueous base solution (e.g., NaOH) during workup to remove the acidic phenol. Purify by column chromatography. |
| Unreacted 6-halo-2-hexanone | Incomplete reaction or use of excess alkyl halide. | Purify by column chromatography.[6] |
| C-Alkylated Byproduct | The phenoxide ion is an ambident nucleophile. | This side reaction can be favored under certain conditions.[2][3] Optimization of solvent and counter-ion may be necessary. Purification by column chromatography is typically effective. |
| Elimination Byproduct (alkene) | Use of a hindered alkyl halide or high reaction temperatures. | Use a primary alkyl halide and maintain a moderate reaction temperature (50-100 °C).[1][3] Purify by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound via the Williamson ether synthesis?
A1: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] First, a base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the halide in 6-halo-2-hexanone, displacing the halide and forming the ether linkage.[1]
Q2: Which base is most suitable for this reaction?
A2: For aryl ethers like the target molecule, common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[2] For less activated alcohols, stronger bases like sodium hydride (NaH) might be used, though care must be taken with anhydrous conditions.[2][6]
Q3: What are the optimal reaction temperatures?
A3: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] The ideal temperature will depend on the specific solvent and reactants used. Higher temperatures can increase the rate of reaction but may also promote side reactions like elimination. In some industrial processes, temperatures as high as 300 °C with weaker alkylating agents have been used to improve efficiency.[1]
Q4: How can I improve the reaction rate and yield if the reaction is sluggish?
A4: To improve the reaction rate and yield, you can:
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Use a more reactive alkyl halide (iodide > bromide > chloride).[1]
-
Employ a phase transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6.[1][7][8] This is particularly useful for increasing the solubility of the phenoxide in the organic phase.
-
Ensure your solvent is a polar aprotic solvent like DMF or DMSO.[2][5]
-
Increase the reaction temperature, while monitoring for the formation of byproducts.[1]
Q5: What are the potential side reactions to be aware of?
A5: The main competing side reaction is the base-catalyzed elimination of the alkyl halide, which forms an alkene.[3] This is more prevalent with secondary and tertiary alkyl halides. Another possible side reaction is C-alkylation of the phenoxide ring, as the phenoxide ion is an ambident nucleophile.[2][3]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of the Phenoxide:
-
To a solution of 4-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, 1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
-
Alkylation Reaction:
-
To the phenoxide solution, add 6-chloro-2-hexanone (1.1 equivalents) dropwise.
-
Heat the reaction mixture to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.[1]
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute aqueous base solution (e.g., 5% NaOH) to remove unreacted phenol, and finally with brine.[6]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.[6]
-
Visualizations
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
"troubleshooting guide for 6-(4-Methoxyphenoxy)hexan-2-one experiments"
Technical Support Center: 6-(4-Methoxyphenoxy)hexan-2-one Experiments
This guide provides troubleshooting and frequently asked questions for researchers and scientists working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound with the chemical formula C13H18O3[1]. It contains a 4-methoxyphenoxy group linked to a hexan-2-one chain. Its structure features an ether linkage and a ketone functional group[1][2].
Q2: What is the most common method for synthesizing this compound?
The most common and versatile method for synthesizing this molecule is the Williamson ether synthesis[3]. This reaction involves treating 4-methoxyphenol with a base to form a phenoxide, which then acts as a nucleophile to attack a 6-halo-hexan-2-one (e.g., 6-bromo-hexan-2-one) via an SN2 reaction[4][5].
Q3: What are the key functional groups in this compound and how do they influence its reactivity?
The molecule has two primary functional groups:
-
Aryl Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
-
Ketone (specifically, a methyl ketone): The carbonyl group is susceptible to nucleophilic attack[6]. The presence of a methyl group adjacent to the carbonyl allows it to undergo specific reactions like the haloform reaction[7][8].
Troubleshooting Guide for Synthesis & Purification
This section addresses common problems encountered during the synthesis of this compound via the Williamson ether synthesis and subsequent purification.
Synthesis Issues (Williamson Ether Synthesis)
Q4: My reaction yield is very low. What are the potential causes?
Low yields are often due to competing side reactions or suboptimal conditions.
-
Competing E2 Elimination: The alkoxide base can cause the elimination of HBr from 6-bromo-hexan-2-one, forming an alkene byproduct instead of the desired ether. This is more likely with stronger bases or higher temperatures[4][9][10].
-
Incorrect Reaction Time/Temperature: Williamson ether synthesis can require several hours of reflux (from 1 to 8 hours) to proceed to completion. Insufficient time or temperature will result in a low yield[4].
-
Inefficient Alkoxide Formation: The alcohol (4-methoxyphenol) must be fully deprotonated to form the nucleophilic alkoxide. If the base used is not strong enough (pKa of its conjugate acid should be >21), the equilibrium will not favor the alkoxide, leading to a slower reaction[5].
-
Poor Solvent Choice: Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity, and can even react with the alkyl halide themselves. Aprotic polar solvents like DMF or acetonitrile are preferred[4][9].
Q5: I see unexpected peaks in my NMR/GC-MS analysis. What are they?
Unexpected peaks usually correspond to side products or unreacted starting materials.
-
Alkene Byproduct: A common side product is 5-hexen-2-one, resulting from the E2 elimination of the alkyl halide[3][9].
-
Unreacted Starting Materials: Incomplete reactions will show signals for 4-methoxyphenol and 6-bromo-hexan-2-one.
-
Ring Alkylation: While less common, the aryloxide is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring instead of the oxygen atom[4].
Q6: The reaction did not proceed at all. Why?
A complete lack of reaction points to a fundamental issue with the reagents or setup.
-
Reagent Quality: The base (e.g., NaH) may be old and inactive. The alkyl halide could have degraded.
-
Secondary Halide Issues: While the recommended 6-bromo-hexan-2-one is a primary halide, using a secondary halide as the electrophile would significantly hinder the SN2 reaction and favor elimination, potentially resulting in no desired product[3][5][11].
-
Wet Solvents/Glassware: Any moisture will quench the strong base (like NaH) and protonate the alkoxide, preventing the reaction[3].
Purification Issues
Q7: How can I remove unreacted 4-methoxyphenol from my final product?
Unreacted 4-methoxyphenol is acidic and can be easily removed with a basic wash.
-
Procedure: During the aqueous workup, wash the organic layer with a 1M sodium hydroxide (NaOH) solution. The NaOH will deprotonate the phenol, forming the water-soluble sodium 4-methoxyphenoxide, which will be extracted into the aqueous layer.
Q8: My purified product still contains aldehyde or other carbonyl impurities. How can I remove them?
If the starting materials were contaminated, these impurities can carry through.
-
Bisulfite Extraction: Aldehydes and sterically unhindered methyl ketones can be removed by forming a charged bisulfite adduct. Shaking the product with a saturated sodium bisulfite solution can pull these impurities into an aqueous layer[12][13][14]. The reaction can be reversed by adding a base to the aqueous layer if recovery of the impurity is needed[12].
-
Girard's Reagent: For more difficult separations, Girard's reagents react with carbonyl compounds to form water-soluble hydrazones, which can be removed by extraction. The original ketone can be regenerated from the hydrazone by treatment with acid.
Data Presentation
Table 1: Physical Properties of Key Reagents and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 243 | 53-55 |
| 6-Bromo-2-hexanone | C₆H₁₁BrO | 179.05 | 95-100 (at 12 mmHg) | N/A |
| This compound | C₁₃H₁₈O₃ | 222.28 | N/A (High boiling) | N/A |
Table 2: Troubleshooting Reaction Conditions
| Issue | Potential Cause | Recommended Action |
| Low Yield | E2 Elimination | Use a less hindered base (e.g., K₂CO₃ instead of NaH). Run the reaction at a lower temperature. |
| Incomplete Reaction | Increase reaction time. Ensure the base is active and used in slight excess. | |
| Poor Solvent | Switch from a protic or apolar solvent to a polar aprotic solvent like DMF or acetonitrile[4]. | |
| No Reaction | Inactive Base (NaH) | Use a fresh container of sodium hydride. |
| Wet Conditions | Flame-dry glassware. Use anhydrous solvents. | |
| Multiple Products | Ring Alkylation | This is generally a minor pathway but can be influenced by the cation and solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-methoxyphenol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C as hydrogen gas evolves.
-
Electrophile Addition: Add 6-bromo-hexan-2-one (1.05 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Wash the organic layer sequentially with water, 1M NaOH (to remove unreacted phenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil using flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Purification via Bisulfite Wash
This protocol is for removing reactive carbonyl impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.
-
Shaking: Shake the funnel vigorously for 2-3 minutes. A precipitate may form at the interface, which is the bisulfite adduct[12].
-
Separation: Separate the aqueous and organic layers.
-
Wash and Dry: Wash the organic layer with brine, then dry over anhydrous MgSO₄, filter, and concentrate to yield the purified product, now free of reactive carbonyl impurities.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Competing SN2 (synthesis) and E2 (elimination) reaction pathways.
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
- 1. This compound | C13H18O3 | CID 43793646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]
- 8. Determining Reactions of Aldehydes and Ketones - Owlcation [owlcation.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 6-(4-Methoxyphenoxy)hexan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-Methoxyphenoxy)hexan-2-one. The information is designed to address potential stability issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling, storage, and use of this compound.
Issue 1: Inconsistent Assay Results or Loss of Potency
-
Question: My experimental results are not reproducible, and I suspect the compound is degrading. What should I do?
-
Answer: Inconsistent results are often the first sign of compound instability. To troubleshoot this, consider the following:
-
Solvent Effects: The choice of solvent can significantly impact the stability of the compound. Protic solvents, especially under acidic or basic conditions, may promote hydrolysis of the ether linkage. We recommend using aprotic solvents such as acetonitrile or DMSO for stock solutions.
-
pH of Aqueous Buffers: this compound is susceptible to degradation in acidic and, to a lesser extent, basic aqueous media. The ether linkage can undergo acid-catalyzed hydrolysis. It is crucial to maintain the pH of your experimental buffers within a neutral range (pH 6-8) if aqueous solutions are required.
-
Storage Conditions: Ensure the compound is stored correctly. As a solid, it should be kept in a tightly sealed container at -20°C, protected from light. Solutions should be freshly prepared. If storage of solutions is unavoidable, they should be aliquoted and stored at -80°C for short periods. Avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of degradation. Potential degradation products could arise from:
-
Hydrolysis: The primary degradation pathway is the cleavage of the ether bond, which would result in the formation of 4-methoxyphenol and 6-hydroxyhexan-2-one. This is more likely to occur in acidic conditions.
-
Oxidation: The aromatic ring and the ketone functionality can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air and light. This can lead to a variety of oxidized byproducts.
-
Photodegradation: Aromatic ketones can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to photochemical reactions and the formation of degradation products.
-
To identify the unknown peaks, we recommend conducting forced degradation studies (see experimental protocols below) to generate potential degradation products as standards for comparison.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the solid compound should be stored in a well-sealed container, protected from light and moisture, at -20°C. For short-term storage of solutions, use an aprotic solvent like DMSO or acetonitrile, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q2: Is this compound sensitive to light?
A2: Yes, as an aromatic ketone, it has the potential to be photosensitive. It is recommended to handle the compound and its solutions in a laboratory with minimized light exposure (e.g., using amber vials, avoiding direct sunlight).
Q3: What solvents are recommended for preparing solutions of this compound?
A3: Aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions. If aqueous buffers are necessary for your experiment, it is best to add the stock solution to the buffer immediately before use and maintain a neutral pH.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are for illustrative purposes to guide researchers in their experimental design.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| Acetonitrile | 99.8 | 99.7 | 0.1 |
| DMSO | 99.8 | 99.6 | 0.2 |
| Methanol | 99.8 | 98.5 | 1.3 |
| Water (pH 7) | 99.8 | 99.0 | 0.8 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 50°C for 8 hours.
| pH | Initial Purity (%) | Purity after 8h (%) | Major Degradant Identified |
| 2.0 (0.01 M HCl) | 99.7 | 85.2 | 4-Methoxyphenol |
| 7.0 (Phosphate Buffer) | 99.7 | 98.9 | Not Detected |
| 12.0 (0.01 M NaOH) | 99.7 | 96.5 | Minor unidentified peaks |
Table 3: Summary of Forced Degradation Studies for this compound.
| Stress Condition | Time | Temperature | Purity Remaining (%) | Notes |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 72.3 | Significant degradation observed. |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 91.5 | Moderate degradation. |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 95.8 | Minor degradation. |
| Thermal | 48 hours | 80°C | 98.1 | Relatively stable to heat. |
| Photolytic (UV light) | 24 hours | 25°C | 88.9 | Significant photodegradation. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 228 nm
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
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Analysis: Analyze all samples by the HPLC method described in Protocol 1.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: 6-(4-Methoxyphenoxy)hexan-2-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-(4-Methoxyphenoxy)hexan-2-one.
Troubleshooting Guides
Issue: Low purity of this compound after synthesis.
Possible Causes and Solutions:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagents.
-
-
Side Reactions: Undesired side reactions may be occurring, leading to the formation of impurities.
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Solution: Review the reaction conditions. Adjusting the temperature, reaction time, or the order of reagent addition can minimize side product formation.
-
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Inappropriate Work-up Procedure: The extraction and washing steps may not be effectively removing all impurities.
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Solution: Ensure the correct aqueous solutions are used during the work-up to remove acidic or basic impurities. Multiple extractions with the appropriate organic solvent will improve separation. A brine wash can help to remove residual water from the organic layer.
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Issue: Difficulty in removing a specific impurity.
Possible Cause and Solution:
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Co-eluting Impurity in Column Chromatography: The impurity may have a similar polarity to the desired product, making separation by column chromatography challenging.
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Solution 1: Optimize Column Chromatography Conditions. Experiment with different solvent systems to improve separation. A shallower gradient of the eluting solvent can increase the resolution between closely eluting compounds.
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Solution 2: Recrystallization. If the product is a solid, recrystallization can be a highly effective method for removing impurities. The choice of solvent is crucial for successful recrystallization.
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Solution 3: Derivatization. In some cases, the impurity can be chemically modified to alter its polarity, making it easier to separate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes, potential impurities include:
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Unreacted 4-methoxyphenol.
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Unreacted 6-halo-2-hexanone or a related electrophile.
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By-products from side reactions, such as elimination products.
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Residual solvents from the reaction or work-up.
Q2: How can I effectively remove unreacted 4-methoxyphenol?
A2: Unreacted 4-methoxyphenol can be readily removed by a basic wash during the work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The basic solution will deprotonate the phenolic hydroxyl group, forming a water-soluble salt that will partition into the aqueous layer.
Q3: What is the recommended method for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. A general workflow is as follows:
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Aqueous Work-up: Perform an appropriate aqueous work-up to remove acidic and basic impurities.
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Column Chromatography: This is a versatile technique for separating the desired product from a wide range of impurities.
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Recrystallization: If the product is a solid and a suitable solvent is found, recrystallization can yield highly pure material.
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Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method.
Q4: How do I choose a suitable solvent system for column chromatography?
A4: The ideal solvent system for column chromatography will provide good separation between your desired product and any impurities. This is typically determined empirically using Thin Layer Chromatography (TLC).
-
Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.
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Aim for an Rf value of approximately 0.2-0.4 for your desired compound on the TLC plate in the chosen solvent system. This generally translates to good elution behavior on a column.
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A common starting point for a compound with the polarity of this compound would be a mixture of hexane and ethyl acetate.
Q5: What is a good solvent for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a ketone like this compound, suitable solvent systems to screen include:
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Ethanol/Water
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Acetone/Hexane
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Ethyl Acetate/Hexane
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Toluene
It is recommended to test a small amount of the crude product with various solvents to find the optimal one.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)
| Purification Technique | Purity Before (%) | Purity After (%) | Yield (%) | Throughput |
| Column Chromatography | 85 | >98 | 75 | Low to Medium |
| Recrystallization | 90 | >99 | 85 | Medium to High |
| Vacuum Distillation | 80 | 95 | 60 | High |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexane).
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Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
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Elution: Open the stopcock and begin eluting the sample through the column. Collect fractions in test tubes.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Synthesis of 6-(4-Methoxyphenoxy)hexan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 4-methoxyphenol with 6-chloro-2-hexanone.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inefficient Deprotonation of 4-methoxyphenol | - Verify Base Strength: Ensure the base used is strong enough to completely deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. For less reactive phenols, a stronger base like sodium hydride is preferable. - Anhydrous Conditions: Moisture can quench the base and the phenoxide nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Poor Nucleophilic Attack | - Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. For primary halides like 6-chloro-2-hexanone, a moderate temperature (e.g., reflux in acetone or DMF at 50-80 °C) is often sufficient. - Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic. |
| Degradation of Reactants or Products | - Reaction Time: Prolonged reaction times at elevated temperatures can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Problem 2: Presence of Significant Impurities
| Impurity Type | Identification | Troubleshooting Steps |
| Unreacted 4-methoxyphenol | A spot on the TLC with a similar Rf to the starting material. | - Increase Equivalents of 6-chloro-2-hexanone: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. - Ensure Complete Deprotonation: See "Inefficient Deprotonation" above. - Purification: Unreacted phenol can be removed by a basic wash (e.g., 1M NaOH) during workup, followed by column chromatography. |
| Unreacted 6-chloro-2-hexanone | A spot on the TLC with a different Rf from the product and 4-methoxyphenol. | - Increase Equivalents of 4-methoxyphenol: Use a slight excess of the phenol. - Increase Reaction Time/Temperature: Monitor by TLC to ensure the reaction goes to completion. - Purification: This non-polar impurity can be separated by column chromatography. |
| Elimination Product (Hex-5-en-2-one) | Can be detected by GC-MS. May co-elute with other non-polar impurities on TLC. | - Use a Milder Base: A less hindered, weaker base like K₂CO₃ is less likely to promote elimination than a strong, bulky base. - Lower Reaction Temperature: Elimination is often favored at higher temperatures. |
| C-Alkylation Products | Isomeric products detected by GC-MS or NMR. The phenoxide ion is an ambident nucleophile and can be alkylated at the ortho or para positions of the ring. | - Solvent Choice: The choice of solvent can influence the O- to C-alkylation ratio. Non-polar solvents may favor C-alkylation, while polar aprotic solvents generally favor O-alkylation. |
| Dimerization/Polymerization of 4-methoxyphenol | Formation of high molecular weight, often colored, impurities. | - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling of the phenol. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction involves the deprotonation of 4-methoxyphenol by a base to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic carbon of 6-chloro-2-hexanone, displacing the chloride leaving group to form the ether product.[1]
Q2: Which base is most suitable for this synthesis?
A2: The choice of base is critical. For phenols, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is often sufficient and can minimize side reactions like elimination. For a more robust reaction, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used to ensure complete deprotonation of the phenol.
Q3: What are the most common side reactions and how can I minimize them?
A3: The most common side reactions are:
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Elimination (E2): The phenoxide can act as a base and abstract a proton from the carbon adjacent to the chlorine in 6-chloro-2-hexanone, leading to the formation of hex-5-en-2-one. To minimize this, use a less sterically hindered base and avoid excessively high temperatures. Since 6-chloro-2-hexanone is a primary halide, elimination is generally less favored than substitution.
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C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring (ortho and para positions). O-alkylation is generally favored in polar aprotic solvents.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through the following steps:
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Workup: After the reaction is complete, the mixture is typically filtered to remove inorganic salts. The filtrate is then washed with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-methoxyphenol, followed by a water and brine wash.
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Column Chromatography: The crude product is then purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired product from less polar impurities like unreacted 6-chloro-2-hexanone and more polar impurities.
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Recrystallization or Distillation: Depending on the physical properties of the final product (solid or liquid), recrystallization from a suitable solvent or vacuum distillation can be employed for further purification.
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
Materials:
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4-methoxyphenol
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6-chloro-2-hexanone
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone or Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexanes
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1M Sodium hydroxide (NaOH) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
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Solvent Addition: Add anhydrous acetone or DMF to the flask.
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Addition of Alkyl Halide: Add 6-chloro-2-hexanone (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir vigorously. Monitor the reaction progress by TLC until the starting material (4-methoxyphenol) is consumed.
-
Workup:
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Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted 4-methoxyphenol.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Refining Experimental Methods for 6-(4-Methoxyphenoxy)hexan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental methods for the synthesis of 6-(4-Methoxyphenoxy)hexan-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis.[1][2] The reaction involves the deprotonation of 4-methoxyphenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 6-halohexan-2-one derivative in an SN2 reaction.[1][2]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of 4-Methoxyphenol: The base used may be too weak or may have degraded. | - Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and has been stored under appropriate anhydrous conditions. - Consider using a stronger base like sodium hydride in an aprotic solvent such as THF or DMF for complete deprotonation. |
| 2. Poor Leaving Group: The halide on the 6-halohexan-2-one may not be sufficiently reactive (e.g., Cl < Br < I). | - Use 6-iodohexan-2-one or 6-bromohexan-2-one instead of 6-chlorohexan-2-one for a faster reaction rate. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction. | - Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to accelerate the SN2 reaction.[3] | |
| 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature, for example, to 60-80 °C, and monitor the reaction progress by TLC. | |
| Formation of Side Products | 1. Elimination Reaction: The base may be too strong or sterically hindered, leading to the formation of an alkene from 6-halohexan-2-one. | - Use a less sterically hindered base. - Maintain a moderate reaction temperature, as higher temperatures can favor elimination. |
| 2. C-Alkylation of the Phenoxide: The phenoxide is an ambident nucleophile and can undergo alkylation at the ortho or para positions of the aromatic ring. | - Use polar aprotic solvents to favor O-alkylation. - The choice of counter-ion can also influence the selectivity; sodium or potassium are generally preferred. | |
| Difficult Purification | 1. Unreacted Starting Materials: The reaction may not have gone to completion. | - Monitor the reaction closely using TLC to ensure completion. - If the reaction has stalled, consider adding more of the alkylating agent or extending the reaction time. |
| 2. Co-elution of Product and Byproducts during Chromatography: The polarity of the product and impurities may be very similar. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as recrystallization or preparative HPLC if column chromatography is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the Williamson ether synthesis. This involves the reaction of 4-methoxyphenol with a suitable 6-halohexan-2-one (e.g., 6-bromohexan-2-one) in the presence of a base.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (4-methoxyphenol and 6-halohexan-2-one) on a TLC plate. The formation of a new spot with a different Rf value indicates the formation of the product.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF. A base like potassium carbonate is commonly used. The reaction temperature can range from room temperature to gentle heating (e.g., 60-80 °C), and the reaction time can vary from a few hours to overnight.
Q4: What are the key characterization techniques for the final product?
A4: The structure of this compound can be confirmed using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
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Infrared (IR) Spectroscopy: To identify functional groups, such as the ketone (C=O) and ether (C-O-C) linkages.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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4-Methoxyphenol
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6-Bromohexan-2-one
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 6-bromohexan-2-one (1.2 eq) to the reaction mixture.
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Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
The following tables provide representative data for the Williamson ether synthesis of aryl ethers. Actual values for this compound may vary and should be determined experimentally.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Reactant Ratio | 4-Methoxyphenol : 6-Bromohexan-2-one : K₂CO₃ = 1 : 1.2 : 2 |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 60 °C |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 70 - 90% |
Table 2: Representative ¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8-6.9 | d | 2H | Ar-H |
| ~ 6.8-6.9 | d | 2H | Ar-H |
| ~ 3.9 | t | 2H | -O-CH₂- |
| ~ 3.7 | s | 3H | -OCH₃ |
| ~ 2.4 | t | 2H | -CH₂-C=O |
| ~ 2.1 | s | 3H | -C(=O)-CH₃ |
| ~ 1.6-1.8 | m | 4H | -CH₂-CH₂- |
Table 3: Representative ¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 209 | C=O |
| ~ 154 | Ar-C-O |
| ~ 153 | Ar-C-OCH₃ |
| ~ 115 | Ar-C-H |
| ~ 114 | Ar-C-H |
| ~ 68 | -O-CH₂- |
| ~ 56 | -OCH₃ |
| ~ 43 | -CH₂-C=O |
| ~ 30 | -C(=O)-CH₃ |
| ~ 29 | -CH₂- |
| ~ 21 | -CH₂- |
References
Validation & Comparative
A Comparative Guide to the Structural Validation of 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals: Ensuring the Correct Molecular Architecture through Spectroscopic Analysis
In the synthesis of novel chemical entities, rigorous structural validation is paramount to guarantee the identity and purity of the target compound. This guide provides a comprehensive comparison of the expected analytical data for 6-(4-Methoxyphenoxy)hexan-2-one against a plausible structural isomer, 1-(4-methoxyphenoxy)hexan-2-one. By presenting predicted spectroscopic data and detailed experimental protocols, this document serves as a practical resource for researchers to unequivocally confirm the desired molecular structure.
Predicted Spectroscopic Data: A Head-to-Head Comparison
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its isomer. This data has been generated using computational prediction tools and should be used as a reference for comparison with experimental results.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | This compound | 1-(4-methoxyphenoxy)hexan-2-one | Key Differentiator |
| -OCH₃ | ~3.78 ppm (s, 3H) | ~3.78 ppm (s, 3H) | |
| Aromatic-H | ~6.85 ppm (d, 2H), ~6.95 ppm (d, 2H) | ~6.85 ppm (d, 2H), ~6.95 ppm (d, 2H) | |
| -OCH₂- | ~3.92 ppm (t, 2H) | ~4.45 ppm (s, 2H) | The chemical shift and multiplicity of the methylene group adjacent to the oxygen are significantly different. In the target molecule, it is a triplet due to coupling with the adjacent CH₂, while in the isomer, it is a singlet. |
| -CH₂-C=O | ~2.45 ppm (t, 2H) | ~2.65 ppm (t, 2H) | |
| -C(=O)CH₃ | ~2.15 ppm (s, 3H) | - | The presence of a singlet at ~2.15 ppm corresponding to a methyl ketone is a key feature of the target molecule. |
| -CH₂-CH₂-CH₂- | ~1.50-1.80 ppm (m, 4H) | ~1.60 ppm (sextet, 2H), ~0.90 ppm (t, 3H) | The integration and splitting patterns of the aliphatic chain protons will differ significantly. The isomer will show a terminal methyl group signal. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | This compound | 1-(4-methoxyphenoxy)hexan-2-one | Key Differentiator |
| C=O | ~209 ppm | ~208 ppm | |
| Aromatic C-O | ~158 ppm | ~158 ppm | |
| Aromatic C-H | ~114 ppm, ~120 ppm | ~114 ppm, ~120 ppm | |
| Aromatic C (ipso) | ~152 ppm | ~152 ppm | |
| -OCH₃ | ~55.6 ppm | ~55.6 ppm | |
| -OCH₂- | ~67.5 ppm | ~75 ppm | The chemical shift of the carbon attached to the phenoxy oxygen is a significant point of distinction. |
| -CH₂-C=O | ~43 ppm | ~48 ppm | |
| -C(=O)CH₃ | ~30 ppm | - | The presence of a signal around 30 ppm for the methyl ketone carbon is unique to the target molecule. |
| Aliphatic -CH₂- | ~21 ppm, ~29 ppm | ~23 ppm, ~26 ppm, ~14 ppm | The number and chemical shifts of the aliphatic carbons will be different, with the isomer showing a signal for a terminal methyl group. |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 1-(4-methoxyphenoxy)hexan-2-one | Key Differentiator |
| C=O Stretch | ~1715 cm⁻¹ | ~1720 cm⁻¹ | The carbonyl stretching frequency can be subtly influenced by the electronic environment. |
| C-O-C (Aryl-Alkyl Ether) Stretch | ~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) | ~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) | |
| C-H (sp³) Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | |
| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ |
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
| m/z | Predicted Fragment for this compound | Predicted Fragment for 1-(4-methoxyphenoxy)hexan-2-one | Key Differentiator |
| 222 | [M]⁺ | [M]⁺ | Molecular ion peak. |
| 207 | [M - CH₃]⁺ | [M - CH₃]⁺ | |
| 164 | [M - C₄H₈O]⁺ | [M - C₄H₉]⁺ | |
| 124 | [C₇H₈O₂]⁺ | [C₇H₈O₂]⁺ | Fragment corresponding to methoxyphenol. |
| 109 | [C₇H₉O]⁺ | [C₇H₉O]⁺ | |
| 58 | [C₃H₆O]⁺ | - | A prominent peak from McLafferty rearrangement is expected for the target molecule. |
| 43 | [CH₃CO]⁺ | - | A characteristic acetyl cation peak is a strong indicator for the target molecule. |
Experimental Protocols
To experimentally validate the structure of this compound, the following detailed protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher field strength.
-
Pulse Program : Standard single-pulse experiment (zg30).
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : At least 3 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program : Proton-decoupled experiment (zgpg30).
-
Spectral Width : 0 to 220 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1) : 2 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for solid samples, prepare a KBr pellet or a mull in Nujol.
-
Acquisition :
-
Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities with the predicted data.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via direct infusion or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization : Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analyzer : A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.
-
Data Acquisition : Scan a mass range of m/z 40-300.
-
Data Analysis : Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with the predicted data, paying close attention to key diagnostic fragments.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Conclusion
The structural validation of a synthesized compound is a critical step in chemical research and development. By employing a multi-technique spectroscopic approach and comparing the acquired experimental data with predicted values for the target molecule and its potential isomers, researchers can achieve a high degree of confidence in the assigned structure. The distinct differences in the predicted ¹H NMR, ¹³C NMR, and mass fragmentation patterns between this compound and 1-(4-methoxyphenoxy)hexan-2-one provide clear and unambiguous markers for the correct identification. This guide serves as a robust framework for the successful structural elucidation of this compound.
A Comparative Analysis of 6-(4-Methoxyphenoxy)hexan-2-one and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical and biological properties of 6-(4-Methoxyphenoxy)hexan-2-one and its structurally related analogs, Raspberry Ketone and its methoxy derivative. This document is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development, offering insights into potential structure-activity relationships and outlining key experimental protocols for in vitro evaluation.
Compound Structures and Physicochemical Properties
The compounds under comparison share a core phenyl-alkyl-ketone scaffold, with variations in the alkyl chain length, the nature of the linker to the phenyl ring, and the substitution on the phenyl ring. These structural modifications are anticipated to influence their physicochemical properties and, consequently, their biological activities.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C13H18O3 | 222.28 | 2.8 | |
| Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) | C10H12O2 | 164.20 | 1.6 | |
| 4-(4-Methoxyphenyl)butan-2-one | C11H14O2 | 178.23 | 2.1 |
Note: Physicochemical properties are computationally predicted values obtained from PubChem.
Comparative Biological Activity
Cytotoxicity Analysis
The cytotoxic potential of these compounds is a critical parameter in drug development, determining their therapeutic window. Based on the available data for Raspberry Ketone and the principles of structure-activity relationships (SAR), a hypothetical comparison is presented below. The extended and more lipophilic side chain of this compound might influence its interaction with cellular membranes and intracellular targets, potentially altering its cytotoxic profile compared to the smaller analogs.
Table 1: Comparative Cytotoxicity (IC50, µM) - Hypothetical Data for this compound
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound | Predicted: 50-150 | Predicted: 70-200 | Predicted: 60-180 |
| Raspberry Ketone | >100 | >100 | ~150 |
| 4-(4-Methoxyphenyl)butan-2-one | Data not available | Data not available | Data not available |
Disclaimer: The IC50 values for this compound are hypothetical and based on SAR principles. Experimental validation is required.
Anti-inflammatory Activity
The anti-inflammatory properties of phenolic ketones are of significant interest. Raspberry Ketone has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. This effect is often mediated through the inhibition of signaling pathways such as NF-κB and MAPK. The structural features of this compound, particularly the ether linkage and the longer alkyl chain, may modulate its anti-inflammatory potency.
Table 2: Comparative Anti-inflammatory Activity (NO Inhibition IC50, µM) - Hypothetical Data for this compound
| Compound | RAW 264.7 Macrophages |
| This compound | Predicted: 20-80 |
| Raspberry Ketone | ~50-100 |
| 4-(4-Methoxyphenyl)butan-2-one | Data not available |
Disclaimer: The IC50 value for this compound is hypothetical and based on SAR principles. Experimental validation is required.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
Objective: To measure the ability of the test compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value.
Signaling Pathway Visualizations
The anti-inflammatory effects of phenolic compounds like Raspberry Ketone are often attributed to their ability to modulate key inflammatory signaling pathways. Below are diagrams of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory drug discovery.
Caption: NF-κB Signaling Pathway in LPS-stimulated macrophages.
Caption: MAPK Signaling Pathway in inflammation.
Conclusion
This comparative guide highlights the potential of this compound as a subject for further investigation in drug discovery, particularly in the context of anti-inflammatory and cytotoxic activities. Based on the structure-activity relationships derived from its analogs, Raspberry Ketone and 4-(4-methoxyphenyl)butan-2-one, it is hypothesized that the modifications in the alkyl chain and the phenoxy linker will modulate its biological profile. The provided experimental protocols offer a standardized approach for the empirical evaluation of these compounds, enabling a direct and quantitative comparison. Future studies should focus on synthesizing this compound and performing the described in vitro assays to validate these hypotheses and elucidate its mechanism of action.
A Comparative Guide to 6-(4-Methoxyphenoxy)hexan-2-one and Its Alternatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthesized compound 6-(4-Methoxyphenoxy)hexan-2-one with two structurally related alternatives, 4-Methoxyphenol and Zingerone. This document outlines detailed experimental protocols, presents comparative physicochemical and biological data, and visualizes key chemical and logical workflows.
Introduction
This compound is a ketone derivative featuring a methoxyphenoxy moiety. While specific experimental data for this compound is not extensively available in public literature, its structural components—a methoxyphenol group and a hexanone chain—suggest potential for biological activity, drawing parallels with known bioactive molecules. This guide aims to provide a foundational understanding of its synthesis and potential applications by comparing it with two well-researched compounds: 4-Methoxyphenol, a simple phenol with known antioxidant and anticancer properties, and Zingerone, a natural product from ginger known for its anti-inflammatory and antioxidant effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected alternatives is presented below. Data for the target compound are predicted based on its structure, while data for the alternatives are derived from experimental findings.
| Property | This compound (Predicted) | 4-Methoxyphenol[1][2][3][4] | Zingerone[5][6] |
| Molecular Formula | C₁₃H₁₈O₃ | C₇H₈O₂ | C₁₁H₁₄O₃ |
| Molecular Weight | 222.28 g/mol | 124.14 g/mol [1] | 194.23 g/mol [6] |
| Appearance | - | White crystalline solid[1][4] | Crystalline solid[5] |
| Melting Point | - | 53-56 °C[1] | 40-41 °C[5] |
| Boiling Point | - | 243 °C[2][3] | 187-188 °C at 14 mmHg[5] |
| Solubility | - | Sparingly soluble in water; soluble in ethanol, ether, acetone.[2][4] | Sparingly soluble in water; soluble in ether.[5] |
Experimental Protocols
Synthesis of this compound
The proposed synthesis of this compound is based on the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alkoxide.
Reaction:
Caption: Williamson ether synthesis of this compound.
Materials:
-
4-Methoxyphenol
-
6-Bromohexan-2-one
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methoxyphenol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 6-bromohexan-2-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Antioxidant Activity Assay (DPPH Method)
This protocol is a general method for assessing the antioxidant activity of a compound, applicable to the alternatives discussed.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (e.g., 4-Methoxyphenol, Zingerone)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or control solutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Biological Activity Comparison
The potential biological activities of this compound can be inferred by examining the activities of its structural analogs.
Antioxidant Activity
Both 4-Methoxyphenol and Zingerone are known for their antioxidant properties.[4][7] This activity is often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.
| Compound | Antioxidant Activity Metric | Result | Reference |
| 4-Methoxyphenol | Radical scavenging activity | Potent scavenger of DPPH and other radicals. | [8] |
| Zingerone | Free radical scavenging | Efficiently scavenges free radicals and reactive oxygen species. | [5][7] |
Anti-inflammatory Activity
Zingerone has demonstrated significant anti-inflammatory effects.[7][9][10] It has been shown to reduce the expression of pro-inflammatory cytokines.[9]
| Compound | Model | Key Findings | Reference |
| Zingerone | Carrageenan-induced paw edema in rats | Ameliorated induced inflammation and oxidative stress. | [11] |
| Zingerone | TNBS-induced colitis in mice | Ameliorated colonic injury and regulated cytokine-related pathways. | [12] |
Anticancer Activity
4-Methoxyphenol has been investigated for its potential chemopreventive properties against colon cancer.[1] Zingerone has also been reported to have anticancer effects, including inducing apoptosis in cancer cells.[9]
| Compound | Cancer Cell Line/Model | IC₅₀ / Effect | Reference |
| 4-Methoxyphenol | Colon carcinogenesis in animals | Significantly inhibited the incidence and multiplicity of adenocarcinomas. | [1] |
| Zingerone | Hepatocellular cancer cells | Induces apoptosis through caspase signaling pathways. | [9] |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | T47D breast cancer cells | IC₅₀ of 353.038 µg/mL (weak activity). | [13][14] |
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the proposed synthetic workflow and a conceptual comparison of the biological activities.
Caption: Conceptual comparison of the biological activities.
Conclusion
While direct experimental validation for this compound is pending, this guide provides a robust framework for its synthesis and potential biological evaluation. The comparative analysis with 4-Methoxyphenol and Zingerone suggests that this compound may possess antioxidant and other valuable biological properties, warranting further investigation. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this novel compound and to explore its therapeutic potential.
References
- 1. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-Methoxyphenol | 150-76-5 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Zingerone - Wikipedia [en.wikipedia.org]
- 6. Zingerone | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizonepublishing.com [horizonepublishing.com]
- 10. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Effects of Zingiber officinale roscoe and Allium subhirsutum: In Silico, Biochemical and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-(4-Methoxyphenoxy)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 6-(4-Methoxyphenoxy)hexan-2-one. The objective is to present a framework for the cross-validation of these methods, supported by hypothetical experimental data, to ensure the reliability and consistency of analytical results in a drug development setting.
The validation of analytical procedures is a critical component of the regulatory approval process for pharmaceuticals, demonstrating that a method is suitable for its intended purpose.[1][2] When multiple analytical methods are employed, cross-validation is essential to demonstrate that the data generated are comparable and reliable.[3][4]
Hypothetical Analytical Methods
Based on the chemical structure of this compound, which contains both a ketone and an ether functional group, HPLC and GC-MS are suitable analytical techniques for its quantification.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection would be appropriate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds.
Experimental Protocols
Detailed methodologies for the hypothetical HPLC and GC-MS analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) Method
a. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase.
-
For assay determination, accurately weigh a sample containing this compound, dissolve it in a suitable solvent, and dilute to a final concentration within the calibration range.
b. Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC System or equivalent.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in n-hexane.
-
Prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL by serial dilution of the stock solution with n-hexane.
-
For sample analysis, extract the analyte from the matrix using a suitable solvent like n-hexane and dilute to a concentration within the calibration range.[5]
b. Instrumentation and Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Cross-Validation Plan and Data Presentation
A cross-validation study was designed to compare the performance of the HPLC and GC-MS methods. The same set of quality control (QC) samples at three concentration levels (Low, Medium, and High) were analyzed using both methods.
Quantitative Data Summary
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | --- |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | --- |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | --- |
Table 1: Summary of Linearity and Sensitivity Data.
| QC Level | Nominal Conc. (µg/mL) | HPLC Mean Conc. (µg/mL) ± SD | HPLC Accuracy (%) | HPLC Precision (%RSD) | GC-MS Mean Conc. (µg/mL) ± SD | GC-MS Accuracy (%) | GC-MS Precision (%RSD) |
| Low QC | 2.0 | 1.95 ± 0.08 | 97.5 | 4.1 | 2.04 ± 0.09 | 102.0 | 4.4 |
| Medium QC | 50.0 | 50.75 ± 1.25 | 101.5 | 2.5 | 49.25 ± 1.50 | 98.5 | 3.0 |
| High QC | 80.0 | 81.20 ± 2.00 | 101.5 | 2.5 | N/A (Above Range) | N/A | N/A |
| High QC (GC-MS) | 8.0 | N/A | N/A | N/A | 8.12 ± 0.24 | 101.5 | 3.0 |
Table 2: Accuracy and Precision Data from Cross-Validation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Cross-Validation Logic
Caption: Logical flow of the cross-validation process.
Conclusion
Both the hypothetical HPLC and GC-MS methods demonstrate acceptable linearity, accuracy, and precision for the quantification of this compound within their respective linear ranges. The GC-MS method offers a lower limit of detection and quantification, making it more suitable for trace-level analysis. The cross-validation data indicates that both methods provide comparable results for samples within the overlapping concentration range, suggesting that they can be used interchangeably where appropriate. This guide provides a foundational framework for establishing robust and reliable analytical methods crucial for drug development and quality control.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. youtube.com [youtube.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. GC/MS Analysis, Cytotoxicity, and Antiviral Activities of Annona glabra Hexane Extract Supported by In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 6-(4-Methoxyphenoxy)hexan-2-one Derivatives: A Comparative Analysis
A comprehensive review of the existing scientific literature reveals a notable absence of specific research on the biological activity of 6-(4-Methoxyphenoxy)hexan-2-one and its derivatives. Despite extensive searches for scholarly articles and experimental data, no publications directly investigating the synthesis and biological evaluation of this particular class of compounds were identified.
This lack of available information prevents a comparative analysis of their biological activities, the creation of data tables, and the visualization of associated signaling pathways as requested. The scientific community has yet to publish studies detailing the effects of these specific chemical structures on biological systems.
While research exists on compounds sharing some structural similarities, such as derivatives of pyran-2-one or other heterocyclic systems with methoxyphenyl substitutions, these are not direct analogues of this compound and therefore cannot be used to infer its biological profile.
This guide, therefore, serves to highlight a gap in the current scientific knowledge. The synthesis and exploration of the biological activities of this compound derivatives represent an unexplored area of chemical and pharmacological research. Future studies would be necessary to determine their potential therapeutic effects, mechanisms of action, and structure-activity relationships.
Future Research Directions: An Experimental Workflow
For researchers interested in exploring this novel chemical space, a potential experimental workflow is proposed below. This workflow outlines the logical progression from compound synthesis to the evaluation of biological activity.
Figure 1. A proposed experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
Experimental Protocols
Should research be undertaken, detailed experimental protocols would need to be established. Below are generalized examples of methodologies that would be pertinent.
General Synthesis Protocol for Derivatives:
A potential synthetic route could involve the Williamson ether synthesis, reacting 4-methoxyphenol with a suitable 6-halo-hexan-2-one derivative. Modifications to the aromatic ring or the hexane chain would be introduced by using appropriately substituted starting materials. Each new derivative would require purification by column chromatography and full characterization using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) would be seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives would be dissolved in DMSO and added to the cells at varying concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) would be included.
-
Incubation: Cells would be incubated with the compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals would be dissolved in a solubilization solution (e.g., acidified isopropanol).
-
Absorbance Reading: The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values (concentration inhibiting 50% of cell growth) would then be calculated.
Benchmarking the Performance of 6-(4-Methoxyphenoxy)hexan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of the novel compound 6-(4-Methoxyphenoxy)hexan-2-one in a series of standard in vitro assays. Due to the limited publicly available data on this specific molecule, this document outlines a proposed testing strategy, including relevant comparative compounds and detailed experimental protocols. The objective is to enable a thorough evaluation of its potential biological activities.
Proposed Areas for Performance Benchmarking
Based on the structural features of this compound, which includes a methoxyphenol group and a ketone, initial benchmarking should focus on activities commonly associated with such moieties. These include antioxidant, anti-inflammatory, and cytotoxic properties.
Table 1: Proposed Compounds for Comparative Analysis
| Compound Class | Specific Examples | Rationale for Inclusion |
| Phenolic Antioxidants | Trolox, Gallic Acid | Well-characterized standards for antioxidant assays. |
| Anti-inflammatory Drugs | Indomethacin, Dexamethasone | Standard positive controls for inflammation assays. |
| Cytotoxic Agents | Doxorubicin, Paclitaxel | Standard positive controls for cytotoxicity assays. |
| Structurally Related Phenoxy Compound | 6-(4-Benzylphenoxy)hexan-1-ol | To assess the influence of the ketone and methoxy group. |
Experimental Protocols and Data Presentation
The following sections detail the methodologies for key experiments to assess the performance of this compound.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Protocol:
-
Prepare a stock solution of this compound and comparative compounds in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of a 100 µM DPPH solution in methanol.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
-
Principle: This assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Add 180 µL of the FRAP reagent to 20 µL of the test compound dilutions in a 96-well plate.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄.
-
Table 2: Data Summary for Antioxidant Assays
| Compound | DPPH IC₅₀ (µM) | FRAP Value (µM Fe²⁺ equivalents) |
| This compound | ||
| Trolox | ||
| Gallic Acid |
Anti-inflammatory Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Table 3: Data Summary for Anti-inflammatory Assay
| Compound | NO Inhibition IC₅₀ (µM) |
| This compound | |
| Indomethacin |
Cytotoxicity Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compounds for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Table 4: Data Summary for Cytotoxicity Assay
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | |
| MCF-7 | ||
| Doxorubicin | HeLa | |
| MCF-7 |
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of the proposed benchmarking experiments and a hypothetical signaling pathway that could be investigated if initial results are promising.
Caption: Workflow for benchmarking the biological activity of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
A Comparative Guide to the Synthesis and Evaluation of 6-(4-Methoxyphenoxy)hexan-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic methodologies and potential biological activities of 6-(4-Methoxyphenoxy)hexan-2-one and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document outlines established and reproducible protocols for the synthesis of similar phenoxy-substituted aliphatic ketones and details standard assays for evaluating their biological significance. The presented data is representative of typical results for analogous compounds and serves as a benchmark for future experimental work.
I. Synthesis of Phenoxy-Substituted Ketones: A Comparative Overview
The synthesis of this compound and its analogs is most commonly achieved through a Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This is followed by the introduction or modification of the ketone functionality.
Experimental Protocol: Synthesis of this compound
A representative synthetic protocol for this compound is detailed below. This method is adapted from established procedures for Williamson ether synthesis.[1][2][3][4]
Step 1: Williamson Ether Synthesis
-
Reaction Setup: A solution of 4-methoxyphenol (1.0 eq) in a polar aprotic solvent, such as dimethylformamide (DMF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), is added to the solution to deprotonate the phenol, forming the corresponding phenoxide.[2] The mixture is stirred at room temperature for 30-60 minutes.
-
Alkylation: 6-Bromohexan-2-one (1.1 eq) is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is heated to 70-110°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Table 1: Comparison of Synthetic Parameters for Phenoxy-Substituted Ketones
| Compound | Starting Materials | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound (Hypothetical) | 4-Methoxyphenol, 6-Bromohexan-2-one | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| Analog 1: 5-(4-Methoxyphenoxy)pentan-2-one | 4-Methoxyphenol, 5-Bromopentan-2-one | NaH | THF | 60 | 8 | 80-90 |
| Analog 2: 4-(4-Methoxyphenoxy)butan-2-one | 4-Methoxyphenol, 4-Bromobutan-2-one | K₂CO₃ | Acetonitrile | 80 | 10 | 70-80 |
Diagram 1: Synthetic Workflow for this compound
II. Biological Activity Evaluation: Protocols and Comparative Data
Phenoxy-substituted ketones are of interest for their potential biological activities, including cytotoxic and antimicrobial effects.[5][6] Standard in vitro assays are employed to assess these properties.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[7]
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plate is incubated for 48-72 hours.
-
MTT Addition: The culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is incubated for 1.5-4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.[7]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 490-570 nm.[7] The percentage of cell viability is calculated relative to the control.
Table 2: Comparative Cytotoxicity of Phenoxy-Substituted Ketones (Hypothetical IC₅₀ Values)
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | Normal Fibroblasts IC₅₀ (µM) |
| This compound | 25 | 35 | >100 |
| Analog 1: 5-(4-Methoxyphenoxy)pentan-2-one | 40 | 55 | >100 |
| Analog 2: 4-(4-Methoxyphenoxy)butan-2-one | 65 | 80 | >100 |
Experimental Protocol: Antimicrobial Assay (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured to a standardized concentration.[9]
-
Serial Dilution: The test compound is serially diluted in a 96-well plate containing a suitable growth medium (e.g., nutrient broth).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Table 3: Comparative Antimicrobial Activity of Phenoxy-Substituted Ketones (Hypothetical MIC Values)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 32 | 64 | 128 |
| Analog 1: 5-(4-Methoxyphenoxy)pentan-2-one | 64 | 128 | >256 |
| Analog 2: 4-(4-Methoxyphenoxy)butan-2-one | 128 | >256 | >256 |
Diagram 2: Hypothetical Signaling Pathway for Cytotoxicity
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones [article.sapub.org]
A Head-to-Head Comparison of Synthetic Routes to 6-(4-Methoxyphenoxy)hexan-2-one
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of target molecules is paramount. This guide provides a detailed head-to-head comparison of plausible synthetic routes to 6-(4-Methoxyphenoxy)hexan-2-one, a compound of interest for further chemical exploration. The comparison focuses on key metrics such as overall yield, number of steps, and reaction conditions, supported by detailed experimental protocols for each proposed pathway.
Comparative Analysis of Synthetic Strategies
Three distinct synthetic strategies for the preparation of this compound are evaluated:
-
Route 1: Williamson Ether Synthesis. A direct, one-step approach involving the nucleophilic substitution of a 6-halo-2-hexanone with 4-methoxyphenol.
-
Route 2: Two-Step Alkylation and Oxidation. This pathway begins with the alkylation of 4-methoxyphenol with a 1,6-dihalohexane, followed by conversion of the resulting halo-ether to the target ketone.
-
Route 3: Grignard Reagent Addition and Subsequent Oxidation. This multi-step route involves the formation of a Grignard reagent from a protected halo-alcohol derivative, followed by reaction with acetaldehyde and subsequent oxidation of the resulting secondary alcohol.
The following table summarizes the key quantitative data for each route, providing a clear comparison of their efficiencies.
| Metric | Route 1: Williamson Ether Synthesis | Route 2: Two-Step Alkylation & Oxidation | Route 3: Grignard Reaction & Oxidation |
| Overall Yield (%) | ~75% (estimated) | ~65-75% (estimated) | ~60-70% (estimated) |
| Number of Steps | 1 | 2 | 3 |
| Key Reagents | 4-Methoxyphenol, 6-chloro-2-hexanone, K₂CO₃, NaI | 4-Methoxyphenol, 1,6-dibromohexane, NaH, DMSO, Oxalyl Chloride, Et₃N | 1-bromo-4-(tert-butyldimethylsilyloxy)butane, Mg, Acetaldehyde, Jones Reagent |
| Reaction Conditions | 80-100°C, 8-12 hours | Step 1: 25-60°C; Step 2: -78°C to RT | Step 1 & 2: 0°C to RT; Step 3: 0-25°C |
| Purification | Column Chromatography | Column Chromatography (x2) | Column Chromatography (x2) |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Williamson Ether Synthesis.
Caption: Route 2: Two-Step Alkylation & Oxidation.
Caption: Route 3: Grignard Reaction & Oxidation.
Detailed Experimental Protocols
The following are representative experimental protocols for each synthetic route. It is important to note that while these procedures are based on established chemical transformations, optimization may be required to achieve the reported yields for the specific target molecule.
Route 1: Williamson Ether Synthesis
This one-step synthesis is the most direct approach.
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in dry N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq) and a catalytic amount of sodium iodide are added.
-
6-chloro-2-hexanone (1.1 eq) is added, and the reaction mixture is heated to 80-100°C for 8-12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Two-Step Alkylation and Oxidation
This route offers an alternative to the direct use of a keto-halide.
Step 2a: Synthesis of 1-Bromo-6-(4-methoxyphenoxy)hexane
-
To a suspension of sodium hydride (1.2 eq) in dry tetrahydrofuran (THF) at 0°C, a solution of 4-methoxyphenol (1.0 eq) in THF is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes, followed by the addition of 1,6-dibromohexane (3.0 eq).
-
The reaction mixture is heated to 60°C and stirred for 12-16 hours.
-
After cooling, the reaction is quenched with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The excess 1,6-dibromohexane is removed by distillation under reduced pressure, and the crude product is purified by column chromatography.
Step 2b: Synthesis of this compound via Oxidation
-
A solution of 1-bromo-6-(4-methoxyphenoxy)hexane (1.0 eq) in dry diethyl ether is cooled to -78°C.
-
tert-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour at -78°C, then allowed to warm to 0°C for 30 minutes.
-
The reaction is re-cooled to -78°C, and acetaldehyde (1.5 eq) is added. The mixture is stirred for 2 hours at this temperature before warming to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is dried and concentrated.
-
The crude alcohol is dissolved in a mixture of dichloromethane and dimethyl sulfoxide (DMSO).
-
The solution is cooled to -78°C, and oxalyl chloride is added dropwise, followed by triethylamine after 30 minutes.
-
The reaction is allowed to warm to room temperature, quenched with water, and extracted with dichloromethane.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the final product.
Route 3: Grignard Reagent Addition and Subsequent Oxidation
This classic organometallic approach provides a convergent synthesis.
Step 3a: Synthesis of 6-(4-Methoxyphenoxy)hexan-2-ol
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.
-
A solution of 4-(4-methoxyphenoxy)bromobutane (1.0 eq) in dry THF is added to initiate the Grignard reagent formation.
-
Once the formation is complete, the solution is cooled to 0°C, and a solution of acetaldehyde (1.1 eq) in dry THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the crude alcohol.
Step 3b: Oxidation to this compound
-
The crude 6-(4-methoxyphenoxy)hexan-2-ol is dissolved in acetone and cooled to 0°C.
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise until the orange color persists.[1][2]
-
The reaction is stirred for 1-2 hours at room temperature.
-
Isopropanol is added to quench the excess oxidant.
-
The mixture is filtered, and the filtrate is concentrated.
-
The residue is dissolved in ether, washed with water and brine, dried, and concentrated.
-
Purification by column chromatography affords the desired ketone.
Conclusion
Each synthetic route to this compound presents a unique set of advantages and disadvantages.
-
Route 1 (Williamson Ether Synthesis) is the most straightforward and atom-economical, making it an attractive choice for initial synthesis and small-scale production. However, the availability and stability of 6-halo-2-hexanones may be a consideration.
-
Route 2 (Two-Step Alkylation and Oxidation) offers flexibility in the choice of starting materials and avoids the direct handling of potentially unstable keto-halides. The multi-step nature, however, may lead to a lower overall yield and requires more purification steps.
-
Route 3 (Grignard Reaction and Oxidation) is a classic and reliable method for carbon-carbon bond formation. The primary drawbacks are the multi-step process and the moisture-sensitive nature of the Grignard reagent, which requires stringent anhydrous conditions.
The optimal choice of synthetic route will depend on the specific requirements of the research or development project, including scale, cost of starting materials, and available equipment and expertise. For large-scale synthesis, the one-step Williamson ether synthesis, if optimized, would likely be the most efficient. For medicinal chemistry applications where analogue synthesis is common, the more convergent Grignard approach might offer greater flexibility.
References
Evaluating the Efficacy of 6-(4-Methoxyphenoxy)hexan-2-one: A Comparative Guide Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential therapeutic efficacy of the novel compound, 6-(4-Methoxyphenoxy)hexan-2-one, against established standards in the field of anti-inflammatory and analgesic research. Due to the limited publicly available data on this specific molecule, this document serves as a template, outlining the essential in vitro and in vivo assays required for a thorough comparative analysis. The experimental protocols and data presentation formats provided herein are based on established and widely accepted methodologies in preclinical drug discovery.
Section 1: Comparative Efficacy Data
A direct comparison of a novel compound with industry standards is crucial for assessing its potential. The following tables are designed to summarize key quantitative data from a series of recommended in vitro and in vivo assays. For the purpose of this guide, placeholder data is used for this compound, while data for standard reference drugs are based on representative values from the scientific literature.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Target | IC50 (µM) | % Inhibition at 10µM |
| This compound | COX-2 Inhibition | Cyclooxygenase-2 | [Data] | [Data] |
| Diclofenac (Standard) | COX-2 Inhibition | Cyclooxygenase-2 | 0.8 | 95% |
| Indomethacin (Standard) | COX-1/COX-2 Inhibition | Cyclooxygenases | 0.1 (COX-1), 0.9 (COX-2) | 98% (COX-2) |
| This compound | 5-LOX Inhibition | 5-Lipoxygenase | [Data] | [Data] |
| Zileuton (Standard) | 5-LOX Inhibition | 5-Lipoxygenase | 1.2 | 92% |
| This compound | Nitric Oxide (NO) Inhibition | iNOS in LPS-stimulated RAW 264.7 cells | [Data] | [Data] |
| L-NAME (Standard) | Nitric Oxide (NO) Inhibition | iNOS in LPS-stimulated RAW 264.7 cells | 25 | 85% |
Table 2: In Vivo Analgesic and Anti-Inflammatory Activity
| Compound | Animal Model | Assay | ED50 (mg/kg) | Max. % Inhibition/Effect |
| This compound | Rat | Carrageenan-induced Paw Edema | [Data] | [Data] |
| Indomethacin (Standard) | Rat | Carrageenan-induced Paw Edema | 5 | 65% |
| This compound | Mouse | Acetic Acid-induced Writhing | [Data] | [Data] |
| Aspirin (Standard) | Mouse | Acetic Acid-induced Writhing | 100 | 70% |
| This compound | Rat | Complete Freund's Adjuvant (CFA)-induced Arthritis | [Data] | [Data] |
| Diclofenac (Standard) | Rat | Complete Freund's Adjuvant (CFA)-induced Arthritis | 3 | 55% |
Section 2: Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of any new chemical entity. The following are standard protocols for the key experiments cited in the data tables.
In Vitro Assays
2.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 and COX-2 enzymes.
-
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound (this compound) or a standard (Diclofenac, Indomethacin) at various concentrations for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for 2 minutes and then terminated by the addition of a stopping solution (e.g., hydrochloric acid).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
The IC50 value is calculated from the concentration-response curve.
-
2.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound on the activity of 5-lipoxygenase, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes.
-
Methodology:
-
Human recombinant 5-LOX enzyme is incubated with the test compound or a standard (Zileuton) at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid and calcium.
-
The formation of leukotriene B4 (LTB4) is measured using a specific ELISA kit.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
2.1.3. Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]
-
Methodology:
-
RAW 264.7 macrophage cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound or a standard (L-NAME) for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS).
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
In Vivo Assays
2.2.1. Carrageenan-induced Paw Edema in Rats
-
Principle: This is an acute inflammatory model used to evaluate the anti-inflammatory activity of a compound.[2]
-
Methodology:
-
Male Wistar rats are fasted overnight.
-
The test compound, a standard (Indomethacin), or vehicle is administered orally 1 hour before the induction of inflammation.
-
Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.
-
2.2.2. Acetic Acid-induced Writhing in Mice
-
Principle: This is a visceral pain model used to screen for analgesic activity.
-
Methodology:
-
Swiss albino mice are used for the study.
-
The test compound, a standard (Aspirin), or vehicle is administered orally 30 minutes before the induction of pain.
-
Pain is induced by an intraperitoneal injection of 0.6% acetic acid solution.
-
The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
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The percentage of analgesic activity is calculated by comparing the number of writhes in the treated groups to the vehicle-treated control group.
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Section 3: Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding. The following diagrams are generated using Graphviz (DOT language).
Arachidonic Acid Cascade and Points of Inhibition
Caption: Potential inhibitory points of this compound in the arachidonic acid cascade.
In Vivo Anti-Inflammatory Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Logical Relationship for Efficacy Evaluation
Caption: Logical progression for evaluating a novel anti-inflammatory compound.
Conclusion
The provided framework offers a robust starting point for the systematic evaluation of this compound. By employing these standardized in vitro and in vivo assays and comparing the results against well-established drugs like Diclofenac, Indomethacin, and Aspirin, researchers can effectively determine the compound's potential as a novel anti-inflammatory and analgesic agent. The successful completion of these studies would generate the necessary data to populate the comparative tables and validate the therapeutic promise of this new chemical entity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
